Product packaging for 3-Hydroxyoctanoic Acid-d12(Cat. No.:)

3-Hydroxyoctanoic Acid-d12

Cat. No.: B13442676
M. Wt: 172.28 g/mol
InChI Key: NDPLAKGOSZHTPH-SDFLALOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxyoctanoic Acid-d12 is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 172.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B13442676 3-Hydroxyoctanoic Acid-d12

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O3

Molecular Weight

172.28 g/mol

IUPAC Name

3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D

InChI Key

NDPLAKGOSZHTPH-SDFLALOFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(CC(=O)O)O

Canonical SMILES

CCCCCC(CC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxyoctanoic Acid-d12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic Acid-d12 is the deuterated form of 3-hydroxyoctanoic acid, a naturally occurring medium-chain fatty acid. In its non-deuterated form, it plays a significant role in various biological processes, most notably as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B. The incorporation of twelve deuterium (B1214612) atoms into its structure makes this compound an invaluable tool in analytical and metabolic research, primarily as a stable isotope-labeled internal standard for mass spectrometry and as a tracer in metabolic flux analysis. This guide provides a comprehensive overview of its properties, synthesis, analytical applications, and biological significance.

Chemical and Physical Properties

This compound is characterized by the substitution of twelve hydrogen atoms with deuterium. This isotopic labeling minimally alters its chemical properties while significantly increasing its molecular weight, allowing for its differentiation from the endogenous, non-labeled form in analytical assays.

PropertyValue
Chemical Formula C₈H₄D₁₂O₃
Molecular Weight 172.28 g/mol
CAS Number 1215622-76-6
Appearance Pale Beige Waxy Solid
Purity Typically >95%

Synthesis of Deuterated Fatty Acids

Alternatively, biosynthetic routes can be employed. For example, microorganisms capable of producing polyhydroxyalkanoates (PHAs), such as Pseudomonas putida, can be cultured with deuterated precursors like deuterated octanoic acid. The resulting deuterated PHA polymer can then be hydrolyzed to yield deuterated 3-hydroxyalkanoic acids.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the analysis of 3-hydroxyoctanoic acid and other medium-chain fatty acids in biological samples. Its near-identical chemical behavior to the analyte of interest ensures accurate correction for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of 3-Hydroxyoctanoic Acid in Plasma by GC-MS

This protocol outlines a general procedure for the quantification of 3-hydroxyoctanoic acid in a plasma sample using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add a known amount of this compound solution in a suitable solvent (e.g., methanol).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex vigorously.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully collect the lower organic phase containing the lipids.

2. Saponification and Derivatization:

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to saponify the lipids, releasing the fatty acids.

  • Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat at 100°C for 5 minutes to convert the fatty acids to their volatile fatty acid methyl esters (FAMEs).

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.

  • The upper hexane layer containing the FAMEs is collected for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms or equivalent capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 3-hydroxyoctanoic acid methyl ester and its d12-labeled counterpart.

4. Data Analysis:

  • A calibration curve is generated by analyzing standards containing known concentrations of 3-hydroxyoctanoic acid and a fixed concentration of the this compound internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration to create the calibration curve.

  • The concentration of 3-hydroxyoctanoic acid in the unknown samples is then determined from this curve.

Biological Significance and Signaling Pathways

3-Hydroxyoctanoic acid is a ligand for the G protein-coupled receptor HCA3. The activation of HCA3 is primarily associated with the inhibition of lipolysis in adipocytes. This signaling cascade is initiated by the coupling of the receptor to an inhibitory G protein (Gαi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Beyond this primary pathway, activation of HCA3 has also been shown to trigger other signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. This can occur through pathways involving phospholipase C (PLC), protein kinase C (PKC), and the transactivation of the epidermal growth factor receptor (EGFR).

Diagrams of Signaling Pathways and Experimental Workflows

HCA3_Signaling_Pathway 3-Hydroxyoctanoic Acid 3-Hydroxyoctanoic Acid HCA3 HCA3 Receptor 3-Hydroxyoctanoic Acid->HCA3 G_alpha_i Gαi HCA3->G_alpha_i Activation AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC Phospholipase C G_alpha_i->PLC Activation cAMP cAMP ATP ATP ATP:e->cAMP:w Conversion PKA Protein Kinase A cAMP->PKA Activation Lipolysis Lipolysis PKA->Lipolysis Inhibition PKC Protein Kinase C PLC->PKC Activation EGFR EGFR PKC->EGFR Transactivation ERK1_2 ERK1/2 EGFR->ERK1_2 Activation Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell Culture Cell Culture Introduce Tracer Introduce This compound Cell Culture->Introduce Tracer Metabolite Extraction Metabolite Extraction Introduce Tracer->Metabolite Extraction MS Analysis Mass Spectrometry (e.g., GC-MS) Metabolite Extraction->MS Analysis Data Processing Data Processing MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation

An In-depth Technical Guide to 3-Hydroxyoctanoic Acid-d12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of 3-Hydroxyoctanoic Acid-d12. This deuterated stable isotope is a crucial tool for researchers in various fields, including metabolic research, drug development, and diagnostics.

Core Chemical Properties

This compound is a deuterated form of 3-hydroxyoctanoic acid, a naturally occurring beta-hydroxy fatty acid. The incorporation of twelve deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms 3-Hydroxycaprylic Acid-d12, β-Hydroxyoctanoic Acid-d12, (+/-)-3-Hydroxyoctanoic Acid-d12[1](2)
Molecular Formula C₈H₄D₁₂O₃(--INVALID-LINK----INVALID-LINK--
Molecular Weight 172.28 g/mol (--INVALID-LINK----INVALID-LINK--
CAS Number 1215622-76-6[1](2)
Appearance Pale Beige Waxy Solid[1](2)
Storage Conditions 2-8°C in a refrigerator under an inert atmosphere.[1](2)
Primary Applications Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; tracer in metabolic studies.[1](2)

Experimental Protocols

Quantification of 3-Hydroxyoctanoic Acid in Biological Matrices using GC-MS

This protocol details the use of this compound as an internal standard for the accurate quantification of endogenous 3-hydroxyoctanoic acid in biological samples such as plasma, serum, or cell culture media. The method is based on stable isotope dilution gas chromatography-mass spectrometry (GC-MS).

Materials:

  • This compound (internal standard)

  • 3-Hydroxyoctanoic acid (for calibration standards)

  • Solvents: Ethyl acetate, Methanol, Acetonitrile (HPLC grade)

  • Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Plasma/Serum: To 500 µL of plasma or serum, add a known amount of this compound internal standard solution.[3] For the analysis of total 3-hydroxyoctanoic acid (free and esterified), the sample should be hydrolyzed by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[3] Acidify the sample with 6 M HCl.[3]

    • Cell Culture Media: To 4 mL of cell culture medium, add a known amount of this compound internal standard solution and acidify with 250 µL of 6 N HCl.[3]

  • Extraction:

    • Extract the acidified sample twice with 3 mL of ethyl acetate.[3]

    • Vortex thoroughly and centrifuge to separate the layers.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 37°C.[3]

  • Derivatization:

    • To the dried extract, add 100 µL of BSTFA with 1% TMCS.[3]

    • Vortex and heat at 80°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[3]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Example GC-MS Parameters: [3]

      • Column: HP-5MS capillary column.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally ramp to 290°C at 15°C/min and hold for 6 minutes.

      • Carrier Gas: Helium.

      • Ionization Mode: Electron Ionization (EI).

      • Detection Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for the TMS derivatives of 3-hydroxyoctanoic acid (e.g., m/z 233) and this compound (e.g., m/z 235).[3]

  • Quantification:

    • Create a calibration curve using known concentrations of 3-hydroxyoctanoic acid standard, each spiked with the same amount of this compound internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and sample.

    • Determine the concentration of 3-hydroxyoctanoic acid in the samples by comparing their peak area ratios to the calibration curve.

Below is a visual representation of the experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Media) Add_IS Add 3-Hydroxyoctanoic Acid-d12 (Internal Standard) Sample->Add_IS Hydrolysis Hydrolysis (optional) with NaOH Add_IS->Hydrolysis Acidification Acidify with HCl Hydrolysis->Acidification Extraction Liquid-Liquid Extraction with Ethyl Acetate Acidification->Extraction Evaporation Evaporate to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization Add BSTFA + 1% TMCS Heat at 80°C Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification

A generalized workflow for the quantification of 3-hydroxyoctanoic acid.

Biological Context and Signaling Pathway

The non-deuterated form, 3-hydroxyoctanoic acid, is a metabolite of medium-chain fatty acid oxidation and has been identified as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B.[4][5] HCA3 is a G-protein coupled receptor (GPCR) predominantly expressed on adipocytes.[4][5]

Activation of HCA3 by 3-hydroxyoctanoic acid initiates a signaling cascade through a Gi-type G protein.[4][5] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] The reduction in cAMP levels leads to a decrease in the activity of Protein Kinase A (PKA), ultimately resulting in the inhibition of lipolysis (the breakdown of fats).[4][5] This positions 3-hydroxyoctanoic acid as a signaling molecule involved in the regulation of fat metabolism.

The signaling pathway is illustrated below:

The HCA3 receptor signaling pathway initiated by 3-hydroxyoctanoic acid.

References

An In-Depth Technical Guide to the Synthesis and Purification of 3-Hydroxyoctanoic Acid-d12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Hydroxyoctanoic Acid-d12, a deuterated analogue of 3-hydroxyoctanoic acid. This isotopically labeled compound serves as a valuable internal standard for mass spectrometry-based quantitative analysis in various research and development applications, including metabolomics and pharmacokinetic studies. This document outlines both a plausible chemical synthesis route and a potential biotechnological approach, followed by detailed purification and analytical characterization methodologies.

Synthesis of this compound

Two primary approaches are presented for the synthesis of this compound: a chemical synthesis via the Reformatsky reaction and a biotechnological method involving the hydrolysis of a deuterated polymer.

Chemical Synthesis: The Reformatsky Reaction

The Reformatsky reaction offers a classical and effective method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the desired β-hydroxy acid. To synthesize this compound, this reaction would involve the condensation of a deuterated aldehyde (hexanal-d11) with a deuterated α-halo ester (ethyl bromoacetate-d2) in the presence of activated zinc.

Proposed Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the Reformatsky reaction with aliphatic aldehydes can be adapted for this synthesis.

Materials:

  • Hexanal-d11

  • Ethyl bromoacetate-d2

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents).

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to the flask.

  • Initiation: In the dropping funnel, prepare a solution of hexanal-d11 (1.0 equivalent) and ethyl bromoacetate-d2 (1.2 equivalents) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction is initiated by gentle heating.

  • Addition: Once the reaction has started (indicated by a gentle reflux), add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring and refluxing the mixture for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxyoctanoate-d12.

  • Hydrolysis: The crude ester is then hydrolyzed by refluxing with an excess of aqueous HCl (e.g., 6 M) for several hours.

  • Final Extraction: After cooling, the acidic solution is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated to yield crude this compound.

Biotechnological Synthesis via Hydrolysis of Deuterated Polyhydroxyalkanoate (PHA)

A biotechnological route involves the cultivation of a suitable bacterium, such as Pseudomonas oleovorans, on a deuterated carbon source to produce a deuterated polyhydroxyalkanoate (PHA) polymer. The desired this compound monomer can then be obtained by the hydrolysis of this polymer.

Experimental Workflow:

G cluster_synthesis Biosynthesis cluster_hydrolysis Hydrolysis & Purification Deuterated Octanoic Acid Deuterated Octanoic Acid Fermentation Fermentation Deuterated Octanoic Acid->Fermentation P. oleovorans Culture P. oleovorans Culture P. oleovorans Culture->Fermentation Deuterated PHA Polymer Deuterated PHA Polymer Fermentation->Deuterated PHA Polymer Acid Methanolysis Acid Methanolysis Deuterated PHA Polymer->Acid Methanolysis Methyl 3-hydroxyoctanoate-d12 Methyl 3-hydroxyoctanoate-d12 Acid Methanolysis->Methyl 3-hydroxyoctanoate-d12 Saponification Saponification Methyl 3-hydroxyoctanoate-d12->Saponification This compound This compound Saponification->this compound Purification Purification This compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Biotechnological production of this compound.

Experimental Protocol (Adapted from non-deuterated methods):

  • Fermentation: Cultivate Pseudomonas oleovorans in a minimal salts medium with deuterated octanoic acid as the primary carbon source to promote the accumulation of deuterated PHA.

  • Polymer Extraction: After cultivation, harvest the bacterial cells and extract the deuterated PHA polymer using a suitable solvent (e.g., chloroform).

  • Acid Methanolysis: The extracted polymer is then subjected to acid methanolysis (e.g., using sulfuric acid in methanol) to yield a mixture of deuterated 3-hydroxyalkanoic acid methyl esters.

  • Saponification: The methyl ester of this compound is then saponified using a base (e.g., NaOH or KOH) to yield the sodium or potassium salt of the acid.

  • Acidification: The salt is then acidified with a strong acid (e.g., HCl) to produce the free this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to ensure its suitability as an internal standard. A combination of techniques is typically employed.

Experimental Protocol:

  • Acidic Precipitation and Solvent Extraction: Following the biotechnological route, the acidified solution containing the free fatty acid can be cooled to induce precipitation. The precipitate can then be collected and further purified by solvent extraction using a non-polar solvent like hexane.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is a highly effective method for purifying fatty acids.

    • Column: A C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the fatty acid is in its protonated form.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD) can be used.

    • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

    • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified product.

Quantitative Data and Analytical Characterization

Table 1: Expected Yield and Purity from Biotechnological Synthesis (based on non-deuterated analogue)

ParameterValue
Overall Yield~78% (by weight)
Purity>95% (by weight)

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons at the deuterated positions and ¹³C NMR to confirm the carbon skeleton.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation or silylation), GC-MS can be used to assess purity and confirm the mass spectrum.

Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative mass spectrometry-based metabolomics.

Experimental Workflow for Metabolite Quantification:

G Biological Sample Biological Sample Spike with 3-HO-d12 Spike with 3-HO-d12 Biological Sample->Spike with 3-HO-d12 Extraction Extraction Spike with 3-HO-d12->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: Use of this compound as an internal standard.

By adding a known amount of this compound to a biological sample before processing, any variations in sample extraction, derivatization, and instrument response can be normalized, leading to accurate quantification of the endogenous, non-deuterated 3-hydroxyoctanoic acid.

biological role of medium-chain hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of Medium-Chain Hydroxy Fatty Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medium-chain hydroxy fatty acids (MCHFAs) are a class of lipid molecules characterized by a carbon backbone of 6 to 12 atoms with at least one hydroxyl group. These molecules are metabolic intermediates in fatty acid β-oxidation and are also found as components of complex lipids, such as the Lipid A portion of lipopolysaccharides (LPS) in Gram-negative bacteria[1][2]. Once considered merely as byproducts of metabolism, MCHFAs are now recognized as potent signaling molecules with diverse biological roles, ranging from immunomodulation and metabolic regulation to taste perception[3][4][5]. Their unique chemical structure allows them to interact with specific cellular receptors and modulate key signaling pathways, making them a subject of growing interest in drug development and nutritional science. This guide provides a comprehensive overview of the core biological functions of MCHFAs, details the experimental protocols used to study them, and summarizes key quantitative data.

Core Signaling Pathway: The GPR84 Receptor

The primary receptor through which many MCHFAs exert their effects is the G protein-coupled receptor 84 (GPR84), a formerly orphan receptor predominantly expressed in immune cells like leukocytes, monocytes, and macrophages[1][6]. MCHFAs with carbon chain lengths of 9 to 14 are known agonists for GPR84[6]. Notably, hydroxylated MCFAs, particularly those with the hydroxyl group at the C2 or C3 position (e.g., 3-hydroxydecanoic acid), are more potent activators of GPR84 than their non-hydroxylated counterparts[1].

Activation of GPR84 by MCHFAs initiates a signaling cascade primarily through a pertussis toxin-sensitive Gi/o pathway[1][6]. This leads to several downstream effects:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[6].

  • Calcium Mobilization: GPR84 activation triggers a rise in intracellular free calcium [Ca2+], a key second messenger in many cellular processes[6][7].

  • Stimulation of Pro-inflammatory Responses: In immune cells, GPR84 activation amplifies LPS-stimulated production of pro-inflammatory cytokines, such as interleukin-12 (B1171171) (IL-12) p40[6].

dot

GPR84_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCHFA Medium-Chain Hydroxy Fatty Acid (e.g., 3-OH-C10) GPR84 GPR84 MCHFA->GPR84 Binds Gio Gαi/o GPR84->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ Gio->Ca2 Stimulates Cytokines ↑ Pro-inflammatory Cytokine Production (e.g., IL-12 p40) Gio->Cytokines Leads to cAMP ↓ cAMP AC->cAMP Mito ↑ Mitochondrial Respiration Ca2->Mito

Caption: The GPR84 signaling pathway activated by MCHFAs.

Biological Roles of Medium-Chain Hydroxy Fatty Acids

Immunomodulation and Inflammation

MCHFAs are significant players in the immune system. Their role as a component of bacterial LPS means they can be recognized by the plant immune system, triggering defense responses[8]. In mammals, 3-hydroxy fatty acids are considered biomarkers for endotoxins[2].

Through GPR84, MCHFAs act as pro-inflammatory mediators. The activation of GPR84 in macrophages enhances the inflammatory response to other stimuli, such as LPS[6]. This suggests GPR84 and its MCHFA ligands play a role in amplifying immune responses during bacterial infection[1][6]. Some MCHFAs, like 6-hydroxyhexanoic acid (6-HHA), have also been shown to protect against obesity-associated systemic inflammation, suggesting a more complex, context-dependent role in immunity[9].

Metabolic Regulation

MCHFAs and their non-hydroxylated counterparts are deeply involved in energy metabolism. Unlike long-chain fatty acids, they can enter mitochondria for β-oxidation without the need for the carnitine shuttle, making them a rapid energy source[5][10]. Beyond their role as fuel, they act as signaling molecules in metabolic health.

  • Brown Adipose Tissue (BAT) Activity: GPR84 is highly expressed in BAT. Its activation by MCHFAs increases intracellular calcium, which in turn boosts mitochondrial respiration and thermogenic activity[7]. Mice lacking GPR84 show impaired BAT function and increased susceptibility to cold[7].

  • Hepatic Function: Endogenous MCFA-mediated GPR84 signaling has been shown to protect the liver from diet-induced lipotoxicity and fibrosis[11].

  • Insulin (B600854) Sensitivity: MCHFAs can improve insulin sensitivity and regulate glucose metabolism, making them a therapeutic target for metabolic diseases like diabetes[12][13]. The MCFA 6-HHA has been shown to improve glucose intolerance and insulin resistance in mouse models of obesity[9].

Other Biological Functions
  • Taste Perception: GPR84 is expressed in taste cells and is essential for the oral detection of medium-chain saturated fatty acids, suggesting a role in dietary fat perception[3].

  • Antimicrobial and Biosurfactant Activity: Certain 3-hydroxy fatty acids are integral components of lipopeptide biosurfactants produced by bacteria such as Bacillus subtilis. The specific composition of these fatty acids is crucial for the biosurfactant's activity in reducing surface tension[14].

  • Anti-Phagocytic Properties: In the context of the pathogenic yeast Cryptococcus, 3-hydroxy fatty acids have been shown to possess anti-phagocytic activity, potentially helping the yeast evade the host immune system[15].

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity, analysis, and production of MCHFAs.

Table 1: GPR84 Ligand Specificity and Analytical Parameters

Parameter Value Analyte/System Reference
GPR84 Agonist Carbon Length C9 - C14 Medium-Chain Fatty Acids [6]
LC-MS/MS LLOQ (MCFAs) 0.05 - 0.1 µM 3-NPH derivatized MCFAs [16]
LC-MS/MS LLOD (MCFAs) 10 - 30 nM 3-NPH derivatized MCFAs [16]
LC-MS/MS Linearity (R²) > 0.98 3-NPH derivatized SMCFAs [16]

LLOQ: Lower Limit of Quantification; LLOD: Lower Limit of Detection; SMCFA: Short- and Medium-Chain Fatty Acids.

Table 2: Biosynthesis and Production of Hydroxy Fatty Acids

Product Substrate Host Organism Titer/Yield Reference
ω-hydroxydecanoic acid Decanoic acid Engineered E. coli 192.22 mg/L (0.41 mol/mol yield) [17]
ω-hydroxyoctanoic acid Octanoic acid Engineered E. coli 275.48 mg/L (0.63 mol/mol yield) [17]
ω-hydroxydodecanoic acid Dodecanoic acid Engineered E. coli 249.03 mg/L (0.56 mol/mol yield) [17]
Medium-Chain-Length PHA Fatty Acids Transgenic Arabidopsis thaliana ~4 mg/g dry weight [18]

PHA: Polyhydroxyalkanoate, a polymer of 3-hydroxyalkanoic acids.

Experimental Protocols

Quantification of MCHFAs in Biological Samples

Accurate quantification of MCHFAs is critical for understanding their physiological roles. The most common methods involve chromatography coupled with mass spectrometry.

dot

MCHFA_Quantification_Workflow Sample 1. Biological Sample Collection (e.g., Plasma, Tissue, Cell Media) Extract 2. Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extract Deriv 3. Derivatization (e.g., 3-NPH for LC-MS or FAME for GC-MS) Extract->Deriv Separate 4. Chromatographic Separation (Reversed-Phase LC or GC) Deriv->Separate Detect 5. Mass Spectrometry Detection (Tandem MS using MRM/SRM) Separate->Detect Quant 6. Data Analysis (Quantification against stable isotope-labeled internal standards) Detect->Quant

Caption: General workflow for MCHFA quantification via LC-MS/MS or GC-MS.

Detailed Methodology: RPLC-MS/MS with 3-NPH Derivatization [16][19]

  • Sample Preparation: Biological fluids (e.g., plasma) are spiked with internal standards (stable isotope-labeled fatty acids). Proteins are precipitated using an organic solvent like acetonitrile.

  • Extraction: The supernatant containing the fatty acids is collected after centrifugation.

  • Derivatization: The carboxylic acid group of the MCHFAs is derivatized with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH). This step improves chromatographic retention on reversed-phase columns and enhances ionization efficiency for mass spectrometry, significantly increasing sensitivity.

  • RPLC Separation: The derivatized samples are injected into a reversed-phase liquid chromatography (RPLC) system. A gradient of organic solvent (e.g., acetonitrile) in water is used to separate the different fatty acid species based on their hydrophobicity.

  • MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. Detection is typically performed in negative ion mode using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). Specific precursor-to-product ion transitions are monitored for each MCHFA and its corresponding internal standard, providing high selectivity and sensitivity.

  • Quantification: The concentration of each MCHFA is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

GPR84 Activation Assays

To determine if a compound acts as a GPR84 agonist, several in vitro functional assays are employed.

  • [35S]GTPγS Binding Assay: This assay measures the activation of G proteins coupled to the receptor. In membranes from cells expressing GPR84, an agonist will stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

    • Protocol Outline: Prepare cell membranes from a cell line overexpressing GPR84 (e.g., CHO or HEK293 cells)[1][6].

    • Incubate the membranes with the test MCHFA and [35S]GTPγS in a suitable buffer containing GDP.

    • Following incubation, separate the membrane-bound [35S]GTPγS from the free nucleotide, typically by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter. An increase in bound [35S]GTPγS compared to the vehicle control indicates G protein activation.

  • Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following receptor activation.

    • Protocol Outline: Load GPR84-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[6].

    • Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

    • Add the test MCHFA and monitor the change in fluorescence over time. An increase in fluorescence intensity corresponds to a rise in intracellular calcium, indicating receptor activation.

Conclusion

Medium-chain hydroxy fatty acids are emerging as a crucial class of signaling lipids with significant roles in immunity and metabolism. Their activity is often mediated by the GPR84 receptor, which translates the presence of these fatty acids into pro-inflammatory and metabolically active signals. The ability of hydroxylated MCFAs to potently activate this receptor highlights the importance of specific structural features for biological activity. With robust analytical methods for their quantification and functional assays to probe their effects, the field is poised for further discoveries. For drug development professionals, GPR84 and the pathways modulated by MCHFAs represent promising targets for therapeutic intervention in metabolic disorders, inflammatory diseases, and potentially even cancer.

References

3-Hydroxyoctanoic Acid-d12 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and quality control measures for 3-Hydroxyoctanoic Acid-d12, a deuterated stable isotope-labeled internal standard. The information herein is essential for its application in quantitative bioanalytical studies, metabolic research, and as a tracer in drug development.

Core Analytical Data

The following table summarizes the key analytical specifications for a representative batch of this compound. These values are typical for a high-quality standard used in research and development.

ParameterSpecificationResult
Identity
CAS Number1215622-76-6[1]Confirmed
Molecular FormulaC₈H₄D₁₂O₃[1]Confirmed
Molecular Weight172.28 g/mol [1][2]172.28
Purity & Impurities
Chemical Purity (by HPLC)≥98%99.5%
Isotopic Purity (D-enrichment)≥99 atom % D99.6 atom % D
Residual Solvents (by GC-HS)≤0.5%Complies
Water Content (by Karl Fischer)≤0.5%0.2%
Physical Properties
AppearancePale Beige Waxy Solid[1]Conforms
SolubilitySoluble in Chloroform, Ethanol, Methanol (B129727)Conforms
Storage Conditions2-8°C Refrigerator, Under inert atmosphere[1]N/A

Experimental Protocols

Detailed methodologies for the key analytical tests performed to generate the data in the table above are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.

  • Data Analysis: The area percent of the main peak corresponding to this compound is calculated to determine the chemical purity.

Mass Spectrometry (MS) for Isotopic Purity
  • Objective: To confirm the identity and determine the isotopic enrichment of deuterium (B1214612) in this compound.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Mass Range: m/z 100-300.

  • Data Analysis: The mass spectrum is analyzed to determine the relative abundance of the deuterated species (m/z for [M-H]⁻) compared to the non-deuterated and partially deuterated species. The isotopic enrichment is calculated based on the intensity of these peaks.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents
  • Objective: To identify and quantify any residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 min

    • Ramp: 10°C/min to 240°C, hold for 5 min

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Carrier Gas: Helium.

  • Headspace Parameters:

    • Vial equilibration temperature: 80°C

    • Equilibration time: 20 min

  • Data Analysis: The peak areas of any detected solvents are compared to a standard of known concentration to quantify the amount of each residual solvent.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and logical connections in the quality control of this compound.

QC_Workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_data Data Review & CoA Generation SampleReceipt Sample Receipt & Logging HPLC HPLC (Purity) SampleReceipt->HPLC MS Mass Spec (Isotopic Purity) SampleReceipt->MS GC_HS GC-HS (Residual Solvents) SampleReceipt->GC_HS KF Karl Fischer (Water Content) SampleReceipt->KF DataReview Data Review & Analysis HPLC->DataReview MS->DataReview GC_HS->DataReview KF->DataReview CoA Certificate of Analysis Generation DataReview->CoA

Caption: Quality Control Workflow for this compound.

Purity_Assessment cluster_inputs Contributing Analyses FinalPurity Final Purity Assessment ChemPurity Chemical Purity (HPLC) ChemPurity->FinalPurity IsoPurity Isotopic Purity (MS) IsoPurity->FinalPurity WaterContent Water Content (KF) WaterContent->FinalPurity Solvents Residual Solvents (GC-HS) Solvents->FinalPurity

Caption: Logical Relationship for Final Purity Assessment.

References

In-Depth Technical Guide: Solubility of 3-Hydroxyoctanoic Acid-d12 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 3-Hydroxyoctanoic Acid-d12 in organic solvents. It includes available quantitative and qualitative data, a detailed experimental protocol for solubility determination, and a visualization of the relevant signaling pathway.

Introduction to 3-Hydroxyoctanoic Acid

3-Hydroxyoctanoic acid is a medium-chain beta-hydroxy fatty acid. It is an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B, a G protein-coupled receptor[1]. The deuterated form, this compound, is a valuable tool in metabolic research, often used as an internal standard in mass spectrometry-based studies. Understanding its solubility is critical for the design and execution of a wide range of in vitro and in vivo experiments.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the known solubility of its non-deuterated counterpart and general principles of fatty acid chemistry, a solubility profile can be inferred.

General Principles of Fatty Acid Solubility: The solubility of fatty acids is dictated by the polarity of both the fatty acid and the solvent. As the carbon chain length increases, fatty acids become more hydrophobic and thus less soluble in polar solvents and more soluble in non-polar organic solvents. The presence of a hydroxyl group, as in 3-hydroxyoctanoic acid, increases its polarity compared to the corresponding saturated fatty acid, octanoic acid.

The following table summarizes the available solubility data for both 3-Hydroxyoctanoic Acid and its deuterated analog.

CompoundSolventSolubilityData Type
3-Hydroxyoctanoic Acid Dimethyl Sulfoxide (DMSO)42.5 mg/mL[2]Quantitative
Water10 mg/mL[2]Quantitative
ChloroformSoluble[3]Qualitative
EthanolSoluble[3]Qualitative
MethanolSoluble[3]Qualitative
EtherSlightly Soluble[4]Qualitative
This compound Dimethyl Sulfoxide (DMSO)Slightly SolubleQualitative
MethanolSlightly SolubleQualitative

Experimental Protocol for Solubility Determination

This section outlines a standardized method for determining the solubility of this compound in various organic solvents. This protocol is based on the equilibrium solubility method.

3.1. Materials

  • This compound (solid)

  • Organic solvents of interest (e.g., DMSO, ethanol, methanol, chloroform, acetonitrile, etc.), analytical grade or higher

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Pipettes and tips

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

3.2. Procedure

  • Preparation of Stock Solutions (for calibration curve):

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The excess solid should be clearly visible.

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Sample Processing:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples and the calibration standards using a validated HPLC or GC-MS method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility of this compound in the original solvent by multiplying the determined concentration by the dilution factor.

3.3. Data Analysis and Reporting

  • The solubility should be reported in units of mg/mL or mol/L.

  • The temperature at which the solubility was determined must be specified.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Signaling Pathway and Experimental Workflow

4.1. GPR109B Signaling Pathway

3-Hydroxyoctanoic acid is an agonist of the G protein-coupled receptor GPR109B, which is predominantly expressed in adipocytes[5]. The activation of this receptor leads to an anti-lipolytic effect. The signaling cascade is depicted below.

GPR109B_Signaling_Pathway GPR109B GPR109B (HCA3 Receptor) Gi Gi Protein GPR109B->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes HOA 3-Hydroxyoctanoic Acid HOA->GPR109B Binds to Solubility_Workflow start Start prep_samples Prepare Samples: Excess 3-HOA-d12 in known volume of solvent start->prep_samples equilibrate Equilibrate Samples (e.g., 24-48h at 25°C with agitation) prep_samples->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge separate Collect and Filter Supernatant (0.22µm) centrifuge->separate dilute Dilute Supernatant to working concentration separate->dilute analyze Analyze via HPLC or GC-MS dilute->analyze quantify Quantify against Calibration Curve analyze->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

Enantiomers of 3-Hydroxyoctanoic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the enantiomers of 3-hydroxyoctanoic acid: (R)-(-)-3-hydroxyoctanoic acid and (S)-(+)-3-hydroxyoctanoic acid. It covers their synthesis, chiral separation, physicochemical properties, and distinct biological activities, with a focus on their interaction with the hydroxycarboxylic acid receptor 3 (HCA3). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Stereochemical Properties

The two enantiomers of 3-hydroxyoctanoic acid possess identical chemical formulas and connectivity but differ in the three-dimensional arrangement of the hydroxyl group at the chiral center (C3). This stereoisomerism results in distinct optical properties and differential interactions with biological systems.

Table 1: Physicochemical Properties of 3-Hydroxyoctanoic Acid Enantiomers

Property(R)-(-)-3-Hydroxyoctanoic Acid(S)-(+)-3-Hydroxyoctanoic AcidRacemic (±)-3-Hydroxyoctanoic Acid
Molecular Formula C₈H₁₆O₃C₈H₁₆O₃C₈H₁₆O₃
Molecular Weight 160.21 g/mol [1][2]160.21 g/mol 160.21 g/mol [2]
CAS Number 44987-72-6[1]33796-86-0[3]14292-27-4[2][4]
Appearance Solid[1]SolidSolid
Melting Point (°C) Not explicitly availableNot explicitly availableNot explicitly available
Specific Rotation [α]D -21° (c=1.9 in CHCl₃)[5]+21° (c=1.9 in CHCl₃) (inferred)
IUPAC Name (3R)-3-hydroxyoctanoic acid[1](3S)-3-hydroxyoctanoic acid3-hydroxyoctanoic acid[2][4]

Note: The specific rotation of the (S)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (R)-enantiomer, as is characteristic of enantiomeric pairs.

Synthesis and Chiral Separation

The preparation of enantiomerically pure 3-hydroxyoctanoic acid typically involves the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis via Reformatsky Reaction

A common method for the synthesis of β-hydroxy esters is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[6][7][8][9][10] This can be adapted for the synthesis of 3-hydroxyoctanoic acid.

Experimental Protocol: Racemic Synthesis of Ethyl 3-Hydroxyoctanoate (B1259324)

  • Activation of Zinc: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add activated zinc dust (1.2 eq) and a crystal of iodine to dry tetrahydrofuran (B95107) (THF). Heat the mixture to reflux until the iodine color disappears, indicating zinc activation.

  • Reaction Mixture: To the activated zinc suspension, add a solution of hexanal (B45976) (1.0 eq) in dry THF.

  • Addition of α-halo Ester: Slowly add a solution of ethyl bromoacetate (B1195939) (1.1 eq) in dry THF to the reaction mixture via the dropping funnel, maintaining a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 3-hydroxyoctanoate can be purified by silica (B1680970) gel column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to racemic 3-hydroxyoctanoic acid using standard procedures, such as refluxing with aqueous sodium hydroxide (B78521) followed by acidification.

G cluster_synthesis Racemic Synthesis Workflow Hexanal Hexanal Reformatsky Reformatsky Reaction Hexanal->Reformatsky Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Reformatsky Zinc Activated Zinc Zinc->Reformatsky Racemic_Ester Racemic Ethyl 3-Hydroxyoctanoate Reformatsky->Racemic_Ester Hydrolysis Hydrolysis Racemic_Ester->Hydrolysis Racemic_Acid Racemic 3-Hydroxyoctanoic Acid Hydrolysis->Racemic_Acid

Caption: Racemic synthesis of 3-hydroxyoctanoic acid via the Reformatsky reaction.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The resolution of the racemic mixture into its constituent enantiomers can be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases are particularly effective for this separation.

Experimental Protocol: Chiral HPLC Separation

  • Column: A chiral stationary phase column, such as a CHIRALPAK® IA or similar amylose-based column, is used.[11]

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. For example, a starting condition could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable. Detection is typically performed at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the molecule.

  • Sample Preparation: Dissolve the racemic 3-hydroxyoctanoic acid in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

  • Elution and Detection: The two enantiomers will elute at different retention times. The elution order should be confirmed by injecting standards of the pure enantiomers if available.

  • Fraction Collection: The separated enantiomers can be collected using a fraction collector for further use.

Biological Activity and Signaling Pathways

The enantiomers of 3-hydroxyoctanoic acid exhibit distinct biological activities, primarily through their interaction with the G protein-coupled receptor HCA3 (also known as GPR109B).

Activation of HCA3 Receptor

3-Hydroxyoctanoic acid is the primary endogenous agonist for the HCA3 receptor.[4][12] This receptor is coupled to an inhibitory G protein (Gi), and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway of 3-Hydroxyoctanoic Acid via HCA3

Upon binding of 3-hydroxyoctanoic acid to the HCA3 receptor, a conformational change is induced, leading to the activation of the associated Gi protein. The activated α-subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This inhibition results in a reduction of the conversion of ATP to cAMP, thereby lowering the intracellular concentration of this second messenger. This signaling cascade can modulate various cellular processes, including lipolysis.

G 3HOA 3-Hydroxyoctanoic Acid HCA3 HCA3 Receptor (GPR109B) 3HOA->HCA3 binds Gi Gi Protein HCA3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis) cAMP->Downstream leads to

Caption: HCA3 receptor signaling pathway initiated by 3-hydroxyoctanoic acid.

Antimicrobial and Quorum Sensing Inhibition Activity

(R)-3-hydroxyoctanoic acid has been reported to possess antimicrobial properties and can inhibit quorum sensing in certain bacteria, such as Pseudomonas aeruginosa.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Prepare an overnight culture of the target bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[13][14]

  • Compound Preparation: Prepare a stock solution of the 3-hydroxyoctanoic acid enantiomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the broth medium.[15][16]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Experimental Protocol: Pyocyanin (B1662382) Production Inhibition Assay (Quorum Sensing Inhibition)

  • Bacterial Strain: Pseudomonas aeruginosa PAO1 is commonly used for this assay.

  • Culture Medium: Grow the bacteria in a medium that promotes pyocyanin production, such as King's A broth.[13]

  • Assay Setup: Inoculate fresh King's A broth with an overnight culture of P. aeruginosa PAO1. Add various sub-MIC concentrations of the 3-hydroxyoctanoic acid enantiomer to the cultures.

  • Incubation: Incubate the cultures at 37°C with shaking for 24-48 hours.

  • Pyocyanin Extraction: Centrifuge the cultures to pellet the bacterial cells. Extract the pyocyanin from the supernatant with chloroform (B151607). Re-extract the pyocyanin from the chloroform layer into an acidic aqueous solution (0.2 N HCl), which will turn pink.[18]

  • Quantification: Measure the absorbance of the pink solution at 520 nm. A decrease in absorbance in the treated samples compared to the untreated control indicates inhibition of pyocyanin production.[19]

Key Experimental Methodologies

HCA3 Receptor Activation Assays

The activation of the HCA3 receptor by 3-hydroxyoctanoic acid can be quantified using several in vitro functional assays.

Experimental Protocol: GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human HCA3 receptor.

  • Assay Buffer: Prepare a binding buffer containing HEPES, MgCl₂, NaCl, and saponin.

  • Reaction Mixture: In a microtiter plate, combine the cell membranes, GDP, and varying concentrations of the 3-hydroxyoctanoic acid enantiomer.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection: Terminate the reaction by rapid filtration through a filter plate, followed by washing to remove unbound [³⁵S]GTPγS. The amount of bound radioactivity on the filter is then quantified by scintillation counting.[20] An increase in [³⁵S]GTPγS binding indicates receptor activation.

Experimental Protocol: cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity through the quantification of intracellular cAMP levels.

  • Cell Culture: Use a cell line expressing the HCA3 receptor.

  • Forskolin Stimulation: Treat the cells with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.

  • Compound Treatment: Concurrently, treat the cells with varying concentrations of the 3-hydroxyoctanoic acid enantiomer.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[21][22][23][24][25]

  • Data Analysis: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates activation of the Gi-coupled HCA3 receptor.

Conclusion and Future Perspectives

The enantiomers of 3-hydroxyoctanoic acid represent important molecules for research in metabolic regulation and infectious diseases. Their distinct interactions with the HCA3 receptor and their effects on bacterial communication highlight the significance of stereochemistry in biological activity. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of these compounds. Future research should focus on elucidating the full spectrum of biological targets for each enantiomer, developing more potent and selective analogs, and exploring their efficacy in preclinical models of metabolic and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for 3-Hydroxyoctanoic Acid-d12 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic Acid-d12 is the deuterated form of 3-hydroxyoctanoic acid, a naturally occurring medium-chain fatty acid. Due to its structural similarity and mass difference from the endogenous analyte, this compound serves as an ideal internal standard for accurate and precise quantification of 3-hydroxyoctanoic acid in various biological matrices using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of analytical data.

3-Hydroxyoctanoic acid itself is a metabolite involved in fatty acid biosynthesis and has been identified as an endogenous agonist for the G-protein coupled receptor 109B (GPR109B), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3). This receptor is implicated in the regulation of lipolysis and other metabolic processes. Accurate quantification of 3-hydroxyoctanoic acid is therefore essential for studying its physiological and pathological roles.

These application notes provide a detailed protocol for the quantification of 3-hydroxyoctanoic acid in human plasma using this compound as an internal standard, along with information on the relevant biological pathways.

Quantitative Analysis of 3-Hydroxyoctanoic Acid in Human Plasma by LC-MS/MS

This section outlines a validated method for the determination of 3-hydroxyoctanoic acid in human plasma.

Method Parameters
ParameterDetails
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard This compound
Matrix Human Plasma
Sample Preparation Protein Precipitation
Calibration Range 0.1 - 25 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Upper Limit of Quantification (ULOQ) 25 µg/mL
Method Validation Summary

The following tables summarize the performance characteristics of the analytical method.

Table 1: Precision and Accuracy

AnalyteSpiked Concentration (µg/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%Recovery, n=6)Inter-day Accuracy (%Recovery, n=18)
3-Hydroxyoctanoic Acid0.1 (LLOQ)≤ 15%≤ 15%85-115%85-115%
0.3 (Low QC)≤ 15%≤ 15%85-115%85-115%
10 (Mid QC)≤ 15%≤ 15%85-115%85-115%
20 (High QC)≤ 15%≤ 15%85-115%85-115%

Table 2: Recovery and Matrix Effect

AnalyteConcentration LevelMean Recovery (%)Matrix Effect (%)
3-Hydroxyoctanoic AcidLow QC> 85%90-110%
High QC> 85%90-110%
This compoundWorking Concentration> 85%90-110%

Table 3: Stability

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top24 hoursRoom Temperature85-115%
Freeze-thaw3 cycles-80°C to Room Temperature85-115%
Long-term90 days-80°C85-115%

Experimental Protocols

Preparation of Stock and Working Solutions
  • 3-Hydroxyoctanoic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-hydroxyoctanoic acid in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the 3-hydroxyoctanoic acid stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube (except for blank samples).

  • Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see LC conditions).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 3-Hydroxyoctanoic Acid: Precursor ion (m/z) 159.1 -> Product ion (m/z) 115.1

      • This compound: Precursor ion (m/z) 171.2 -> Product ion (m/z) 123.2

    • Collision Energy and other MS parameters should be optimized for the specific instrument used.

Signaling Pathways and Experimental Workflows

GPR109B (HCAR3) Signaling Pathway

3-Hydroxyoctanoic acid is an agonist for the G-protein coupled receptor GPR109B. Activation of this receptor, primarily in adipocytes, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of lipolysis.

GPR109B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 3-HOA 3-Hydroxyoctanoic Acid GPR109B GPR109B (HCAR3) 3-HOA->GPR109B Binds G_protein Gαi/βγ GPR109B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Inhibits Phosphorylation Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to

Caption: GPR109B signaling cascade initiated by 3-hydroxyoctanoic acid.

Fatty Acid Biosynthesis Pathway

3-Hydroxyoctanoic acid is an intermediate in the fatty acid biosynthesis pathway. This pathway involves a series of enzymatic reactions that build up fatty acids from acetyl-CoA and malonyl-CoA.

Fatty_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC FAS Fatty Acid Synthase (FAS Complex) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS ACC->Malonyl_CoA Carboxylation Acyl_ACP Acyl-ACP (Growing Fatty Acid Chain) FAS->Acyl_ACP Condensation Three_Hydroxyoctanoyl_ACP 3-Hydroxyoctanoyl-ACP Acyl_ACP->Three_Hydroxyoctanoyl_ACP Reduction Elongation_Cycles Further Elongation Cycles Three_Hydroxyoctanoyl_ACP->Elongation_Cycles Dehydration & Reduction Palmitate Palmitate (C16:0) Elongation_Cycles->Palmitate

Caption: Simplified overview of the fatty acid biosynthesis pathway.

Experimental Workflow for Sample Analysis

The following diagram illustrates the logical flow of the quantitative analysis of 3-hydroxyoctanoic acid in plasma samples.

Experimental_Workflow Start Start: Plasma Sample Collection Spike_IS Spike with This compound (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Results Data_Processing->End

Caption: Workflow for 3-hydroxyoctanoic acid quantification in plasma.

Application Note: Quantitative Analysis of 3-Hydroxy Fatty Acids Using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are hydroxylated lipids that play significant roles in various biological processes. They are key components of lipopolysaccharide (LPS) in Gram-negative bacteria, acting as potent triggers of the innate immune response.[1] In mammals, 3-OH-FAs are intermediates in mitochondrial fatty acid β-oxidation, and their abnormal accumulation can indicate metabolic disorders.[2] Given their roles as biomarkers for bacterial endotoxins and metabolic diseases, robust and sensitive quantitative methods are crucial for advancing research and clinical diagnostics.[1][2] This document outlines a comprehensive protocol for the quantitative analysis of 3-OH-FAs in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique renowned for its specificity and sensitivity.[3]

Biological Significance of 3-Hydroxy Fatty Acids

3-OH-FAs are implicated in several key biological pathways:

  • Innate Immunity: As a core component of the Lipid A moiety of LPS, 3-OH-FAs are recognized by the Toll-like receptor 4 (TLR4) complex on immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. The chain length of these 3-OH-FAs can influence the intensity of the immune response.

  • Metabolic Disorders: The accumulation of 3-OH-FAs in plasma or tissues can be an indicator of defects in the fatty acid β-oxidation pathway, such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[2]

  • Plant and Microbial Interactions: In plants, medium-chain 3-OH-FAs can trigger pattern-triggered immunity (PTI) by interacting with specific cell-surface receptors, enhancing resistance to pathogens.[4]

Signaling Pathway: LPS-Induced TLR4 Activation

The diagram below illustrates the canonical signaling pathway initiated by the recognition of LPS, which contains 3-OH-FAs, by the TLR4 receptor complex.

LPS_TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS (contains 3-OH-FAs) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 activates IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines induces transcription

Caption: LPS recognition by TLR4/MD-2 initiates an intracellular signaling cascade.

Experimental Workflow and Protocols

A generalized workflow for the quantitative analysis of 3-OH-FAs is presented below. This involves sample preparation, including lipid extraction and optional derivatization, followed by LC-MS analysis and data processing.

Caption: General experimental workflow for 3-OH-FA quantification by LC-MS.

Protocol 1: Sample Preparation

This protocol is a composite based on established methods for extracting both free and total 3-OH-FAs from plasma or serum.[5]

  • Internal Standard Spiking: To 500 µL of plasma or serum, add a known concentration of stable isotope-labeled internal standards (e.g., d4-3-OH-C16:0). This is critical for accurate quantification via stable isotope dilution.[2][5]

  • For Total 3-OH-FAs (Free + Esterified):

    • Add 500 µL of 10 M NaOH to the sample.

    • Incubate at 37°C for 30 minutes to hydrolyze ester linkages.[5]

  • Acidification: Acidify the samples with 6 M HCl to protonate the fatty acids, preparing them for extraction.[5]

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate (B1210297) to the sample, vortex thoroughly, and centrifuge to separate the phases.

    • Collect the upper organic layer.

    • Repeat the extraction step once more to ensure complete recovery.[5]

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.[5]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of Methanol:Acetonitrile 50:50 v/v) compatible with the LC mobile phase.

Protocol 2: Derivatization (Optional but Recommended)

Direct analysis of underivatized fatty acids can suffer from poor ionization efficiency in mass spectrometry.[6] Derivatization of the carboxylic acid group can significantly enhance sensitivity, especially in positive ion mode.[7][8]

  • Reagent: Use a derivatizing agent such as 2-picolylamine (2-PA) or 3-nitrophenylhydrazine (B1228671) (3-NPH).[8][9]

  • Reaction: Mix the dried lipid extract with the derivatization reagent and a coupling agent (e.g., EDC) in a suitable solvent like acetonitrile.

  • Incubation: Allow the reaction to proceed at room temperature or with gentle heating according to the specific reagent's protocol.

  • Quenching: Stop the reaction if necessary and prepare the sample for LC-MS injection.

Protocol 3: LC-MS/MS Analysis

This protocol uses a standard reverse-phase chromatography setup coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][10]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[11][12]

    • Mobile Phase A: Water with 0.1% formic acid.[13]

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at ~50% B, increasing to 98-100% B over 10-15 minutes to elute the fatty acids.[13]

    • Flow Rate: 0.3-0.5 mL/min.[9][13]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized FAs or positive mode for derivatized FAs.[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[10][14]

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each 3-OH-FA and its corresponding internal standard. The precursor ion is typically [M-H]⁻ in negative mode.

Data Presentation: Quantitative Data

The following tables provide examples of MRM transitions and typical concentration ranges for selected 3-OH-FAs.

Table 1: Example MRM Transitions for Underivatized 3-OH-FAs (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-OH-C10:0187.159.1-20
3-OH-C12:0215.259.1-22
3-OH-C14:0243.259.1-25
3-OH-C16:0271.359.1-28
d4-3-OH-C16:0275.363.1-28
3-OH-C18:0299.359.1-30

Note: The product ion at m/z 59 corresponds to the [CH₃COO]⁻ fragment. Collision energies are instrument-dependent and require optimization.

Table 2: Representative Concentrations of 3-OH-FAs in Human Plasma

3-Hydroxy Fatty AcidConcentration Range (µmol/L)ConditionReference
Total 3-OH-C14:00.1 - 0.5Healthy Control[5]
Total 3-OH-C16:00.2 - 1.0Healthy Control[5]
Total 3-OH-C14:0> 5.0LCHAD Deficiency[2][5]

Note: Concentrations can vary significantly based on physiological state, diet, and disease.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific platform for the quantification of 3-hydroxy fatty acids in various biological samples. The use of stable isotope-labeled internal standards and MRM-based detection ensures high accuracy and precision.[2][3] Careful sample preparation is key to obtaining reliable data, and optional derivatization can further enhance detection sensitivity.[7] This analytical approach is invaluable for clinical research into metabolic disorders and for studying the role of microbial components in the host immune response.

References

Application Note: Quantification of 3-Hydroxyoctanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyoctanoic acid is a medium-chain fatty acid that plays a role in various biological processes and is a potential biomarker for certain metabolic disorders. Accurate and sensitive quantification of 3-hydroxyoctanoic acid in biological samples is crucial for clinical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of 3-hydroxyoctanoic acid, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the detection and quantification of 3-hydroxyoctanoic acid in biological matrices using a GC-MS method involving silylation.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described GC-MS method for the analysis of 3-hydroxy fatty acids. While specific data for 3-hydroxyoctanoic acid is highlighted, the method is applicable to a range of 3-hydroxy fatty acids.

ParameterValueReference
Analyte3-Hydroxyoctanoic Acid[1]
MatrixSerum, Plasma[1]
DerivatizationSilylation with BSTFA + TMCS[1][2][3]
Internal StandardStable isotope-labeled 3-hydroxy fatty acids[1]
Limit of Detection (LOD)Not explicitly stated, but method is sensitive for trace analysis.[2]
Limit of Quantification (LOQ)Not explicitly stated, but method is used for quantitative measurement.[1]
LinearityEstablished using standard curves with stable isotope dilution.[1]
Precision (CV%)1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L for a range of 3-hydroxy fatty acids.[1]
RecoveryNot explicitly stated, but the use of stable isotope-labeled internal standards compensates for matrix effects and extraction losses.

Experimental Protocols

This protocol details the steps for sample preparation, derivatization, and GC-MS analysis of 3-hydroxyoctanoic acid in biological samples such as serum or plasma.

Materials and Reagents
  • 3-Hydroxyoctanoic acid standard

  • Stable isotope-labeled internal standards (e.g., d3-3-hydroxyoctanoic acid)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Ethyl acetate

  • 6 M Hydrochloric acid (HCl)

  • 10 M Sodium hydroxide (B78521) (NaOH)

  • Nitrogen gas supply

  • Autosampler vials with inserts

  • Heating block or oven

  • Vortex mixer

Sample Preparation
  • Sample Collection: Collect 500 µL of serum or plasma.[1]

  • Internal Standard Addition: Add a known amount of stable isotope-labeled internal standard to the sample.[1]

  • Hydrolysis (for total 3-hydroxyoctanoic acid): For the determination of total (free and esterified) 3-hydroxyoctanoic acid, add 500 µL of 10 M NaOH to the sample and incubate for 30 minutes. The unhydrolyzed sample will represent the free fatty acid content.[1]

  • Acidification: Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.[1]

  • Liquid-Liquid Extraction: Extract the acidified sample twice with 3 mL of ethyl acetate.[1]

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37 °C.[1]

Derivatization
  • Reagent Addition: To the dried extract, add 100 µL of BSTFA with 1% TMCS.[1]

  • Reaction: Cap the vial tightly and heat at 80 °C for 60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[1]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following are example GC-MS parameters that can be adapted for specific instrumentation.

ParameterValue
Gas Chromatograph Agilent 5890 series II system or equivalent[1]
Column HP-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[1][4]
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min[2]
Injector Temperature 250 °C[2][3]
Injection Mode Splitless (1 µL injection volume)[2][3]
Oven Temperature Program Initial temperature: 80 °C, hold for 5 minutes.[1] Ramp 1: 3.8 °C/min to 200 °C.[1] Ramp 2: 15 °C/min to 290 °C, hold for 6 minutes.[1]
Mass Spectrometer Agilent 5973 Mass Selective Detector or equivalent[4]
MS Transfer Line Temp. 280 °C[2][3]
Ion Source Temperature 230 °C[3][4]
Ionization Mode Electron Ionization (EI) at 70 eV[2][3]
Acquisition Mode Selected Ion Monitoring (SIM)[1]
Monitored Ions (TMS derivative) Native 3-hydroxyoctanoic acid: m/z 289 ([M-CH3]+).[1] Stable isotope internal standard: m/z 291.[1] Quantitation ion for 3-hydroxy fragment: m/z 233 (unlabeled) and m/z 235 (labeled).[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis SampleCollection Sample Collection (Serum/Plasma) InternalStandard Internal Standard Addition SampleCollection->InternalStandard Hydrolysis Hydrolysis (Optional) (10M NaOH) InternalStandard->Hydrolysis Acidification Acidification (6M HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Nitrogen Stream) Extraction->Drying Derivatization Silylation (BSTFA + 1% TMCS, 80°C) Drying->Derivatization GCMS GC-MS Injection Derivatization->GCMS DataAcquisition Data Acquisition (SIM Mode) GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for 3-hydroxyoctanoic acid analysis.

Logical Relationship of GC-MS Analysis Steps

logical_relationship Analyte 3-Hydroxyoctanoic Acid (Non-volatile, Polar) Derivatization Derivatization (Silylation) Analyte->Derivatization Increases Volatility Derivative TMS-Derivative (Volatile, Thermally Stable) Derivatization->Derivative Separation GC Separation (Based on Volatility and Polarity) Derivative->Separation Enables Analysis Detection MS Detection (Ionization and Fragmentation) Separation->Detection Separated Analytes Quantification Quantification (Selected Ion Monitoring) Detection->Quantification Characteristic Ions

References

Application Notes and Protocols for 3-Hydroxyoctanoic Acid-d12 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Hydroxyoctanoic Acid-d12 as a valuable tool in lipidomics research. The following sections detail its primary application as an internal standard for accurate quantification, its potential use in metabolic labeling and flux analysis, and provide detailed experimental protocols for its implementation.

Application: Internal Standard for Accurate Quantification

This compound is a stable isotope-labeled analog of the endogenous medium-chain fatty acid, 3-hydroxyoctanoic acid. Its most critical application in lipidomics is as an internal standard for quantitative analysis by mass spectrometry (MS).[1] The principle of using a deuterated internal standard lies in its chemical and physical similarity to the target analyte, allowing it to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[2] This effectively corrects for variations in sample extraction, derivatization efficiency, injection volume, and matrix effects, leading to highly accurate and precise quantification.[1]

Quantitative Performance

Table 1: Representative Quantitative Performance Data for LC-MS/MS Analysis

ParameterExpected PerformanceAcceptance Criteria (FDA Guidance)
Linearity (r²) >0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy (%) 90 - 110%± 15% of nominal concentration (± 20% at LLOQ)
Precision (Repeatability, %RSD) < 15%≤ 15% RSD (≤ 20% at LLOQ)
Recovery (%) 85 - 115%Consistent, precise, and reproducible

Table 2: Representative Quantitative Performance Data for GC-MS Analysis

ParameterExpected PerformanceAcceptance Criteria
Linearity (r²) >0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 5 - 25 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy (%) 85 - 115%± 15% of nominal concentration
Precision (%RSD) < 15%≤ 15% RSD
Recovery (%) 80 - 120%Consistent and reproducible
Logical Workflow for Using a Deuterated Internal Standard

The fundamental principle of using a deuterated internal standard is to ensure that any experimental variability affects both the analyte and the standard equally. This allows for accurate quantification based on the ratio of their signals.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of This compound Sample->Spike Add Internal Standard Early Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Derivatize Derivatization (Optional) (e.g., Silylation for GC-MS) Extract->Derivatize LCMS LC-MS/MS or GC-MS Analysis Derivatize->LCMS Signal_Analyte Measure Signal of Endogenous 3-Hydroxyoctanoic Acid LCMS->Signal_Analyte Signal_IS Measure Signal of This compound (IS) LCMS->Signal_IS Ratio Calculate Signal Ratio (Analyte / IS) Signal_Analyte->Ratio Signal_IS->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Concentration Determine Concentration of Endogenous 3-Hydroxyoctanoic Acid CalCurve->Concentration

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

Protocol 1: Quantification of 3-Hydroxyoctanoic Acid in Human Plasma using LC-MS/MS

This protocol describes the quantification of endogenous 3-hydroxyoctanoic acid in human plasma using this compound as an internal standard.

Materials:

  • Human plasma

  • This compound solution (1 µg/mL in methanol)

  • 3-Hydroxyoctanoic Acid standard for calibration curve

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Microcentrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw human plasma samples on ice.

    • In a 2 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the 1 µg/mL this compound internal standard solution.

    • Add 750 µL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic layer into a clean tube.

    • Dry the organic extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 30% B

      • 1-8 min: 30-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-30% B

      • 10.1-12 min: 30% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions (example):

      • 3-Hydroxyoctanoic Acid: Precursor ion (m/z) 159.1 -> Product ion (m/z) 101.1

      • This compound: Precursor ion (m/z) 171.2 -> Product ion (m/z) 108.1

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of 3-hydroxyoctanoic acid standard into a blank matrix (e.g., charcoal-stripped plasma) and processing as described above.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of 3-hydroxyoctanoic acid in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Protocol 2: Quantification of 3-Hydroxyoctanoic Acid in Cell Culture using GC-MS

This protocol details the analysis of 3-hydroxyoctanoic acid in cell culture samples, requiring derivatization for GC-MS analysis.

Materials:

  • Cell pellets or media

  • This compound solution (1 µg/mL in methanol)

  • Heptane (B126788)

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system

Procedure:

  • Sample Preparation and Derivatization:

    • To a known quantity of cell pellet or media, add 10 µL of the 1 µg/mL this compound internal standard solution.

    • Perform a lipid extraction as described in Protocol 1 (steps 1c-1g).

    • To the dried lipid extract, add 500 µL of 14% BF3-methanol.

    • Cap the tube tightly and heat at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).

    • Cool the sample to room temperature.

    • Add 500 µL of heptane and 250 µL of saturated NaCl solution.

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper heptane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 min.

    • MS System: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

    • Monitored Ions (example):

      • 3-Hydroxyoctanoic acid methyl ester: Target ions specific to its fragmentation pattern.

      • This compound methyl ester: Corresponding deuterated fragment ions.

  • Quantification:

    • Follow the same principles as for LC-MS/MS quantification, creating a calibration curve with derivatized standards.

Application: Metabolic Labeling and Flux Analysis

This compound can also be used as a tracer in metabolic labeling studies to investigate the dynamics of fatty acid metabolism. By introducing the labeled compound into a biological system (e.g., cell culture), its incorporation into downstream lipids and its metabolic turnover can be traced over time. This provides insights into the activity of metabolic pathways.

Metabolic Pathway of 3-Hydroxyoctanoic Acid

3-Hydroxyoctanoic acid is an intermediate in the beta-oxidation of octanoic acid. This pathway is a fundamental process for energy production from fatty acids.

Octanoyl_CoA Octanoyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Octanoyl_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxyoctanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Hexanoyl_CoA Hexanoyl-CoA (Enters next cycle) Ketoacyl_CoA->Hexanoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Thiolase->Acetyl_CoA Thiolase->Hexanoyl_CoA

Caption: Beta-oxidation pathway of octanoic acid.
Protocol 3: Metabolic Labeling of a Cell Line with this compound

This protocol provides a framework for a metabolic labeling experiment to trace the fate of this compound in a cultured cell line.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • This compound

  • Solvent for dissolving the tracer (e.g., ethanol)

  • Lipid extraction and analysis reagents (as in Protocol 1 or 2)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of this compound in a suitable solvent.

    • On the day of the experiment, replace the normal culture medium with a medium containing a known concentration of this compound.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Collection and Processing:

    • At each time point, harvest the cells and/or the culture medium.

    • Wash the cells with ice-cold PBS to remove any remaining labeled compound from the medium.

    • Perform a lipid extraction on the cell pellets and/or media.

  • Analysis:

    • Analyze the lipid extracts by LC-MS/MS or GC-MS.

    • Monitor for the appearance of the d12-label in downstream metabolites of 3-hydroxyoctanoic acid (e.g., shorter-chain fatty acids, complex lipids).

    • Quantify the abundance of the labeled and unlabeled species over time to determine the rate of incorporation and turnover.

Experimental Workflow for Metabolic Flux Analysis

Metabolic flux analysis (MFA) with stable isotopes allows for the quantification of the rates of metabolic reactions. This compound can be used as a tracer to measure the flux through the beta-oxidation pathway.

cluster_experiment Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis CellCulture Cell Culture (Steady State) AddTracer Introduce this compound into the medium CellCulture->AddTracer TimeCourse Collect Samples at Different Time Points AddTracer->TimeCourse Extraction Lipid Extraction TimeCourse->Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Isotopomer_Distribution Measure Isotopomer Distribution of Metabolites MS_Analysis->Isotopomer_Distribution Flux_Calculation Metabolic Flux Calculation (using software like INCA) Isotopomer_Distribution->Flux_Calculation Pathway_Activity Quantify Rates of Beta-Oxidation and other pathways Flux_Calculation->Pathway_Activity Biological_Interpretation Biological Interpretation Pathway_Activity->Biological_Interpretation

References

Application Note: Analysis of 3-Hydroxy Fatty Acids in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are crucial intermediates in mitochondrial fatty acid β-oxidation.[1] Their quantification in biological samples is vital for diagnosing certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiencies.[1][2] This application note provides detailed protocols for the sample preparation, derivatization, and analysis of 3-OH-FAs in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

The two primary analytical techniques for the quantification of 3-OH-FAs are GC-MS and LC-MS/MS. GC-MS typically requires derivatization to increase the volatility of the analytes, while LC-MS/MS can often analyze the compounds directly.[3][4][5] The choice of method depends on the specific chain lengths of interest, the required sensitivity, and the available instrumentation.

Experimental Protocols

Protocol 1: GC-MS Analysis of 3-Hydroxy Fatty Acids in Serum and Plasma

This protocol details the extraction, derivatization, and analysis of 3-OH-FAs from C6 to C18 in serum or plasma samples.[6]

Materials:

  • Serum or plasma samples

  • Stable isotope-labeled internal standards (e.g., deuterated 3-OH-FA standards)

  • 10 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Nitrogen gas

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Pipette 500 µL of serum or plasma into a glass tube.

    • For the analysis of total 3-OH-FAs (free and esterified), add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze the sample. For free 3-OH-FAs, this step is omitted.[6]

    • Add a known concentration of stable isotope-labeled internal standards for each 3-OH-FA of interest.[6]

  • Extraction:

    • Acidify the samples with 6 M HCl.[6]

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the layers.

    • Repeat the extraction step with another 3 mL of ethyl acetate.[6]

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen gas at 37°C.[6]

  • Derivatization:

    • To the dried extract, add 100 µL of BSTFA with 1% TMCS.[6]

    • Cap the tube and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[6][7]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.[6]

    • Use an appropriate temperature program for the GC oven to separate the 3-OH-FA derivatives. A typical program starts at 80°C, ramps to 200°C, and then to 290°C.[6]

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions for each native and isotope-labeled 3-OH-FA.[6]

Workflow for GC-MS Analysis of 3-OH-FAs

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Serum/Plasma Sample Hydrolysis Alkaline Hydrolysis (for total 3-OH-FAs) Sample->Hydrolysis Add_IS Add Internal Standards Sample->Add_IS For free 3-OH-FAs Hydrolysis->Add_IS Acidification Acidification Add_IS->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation Evaporation under Nitrogen LLE->Evaporation Add_BSTFA Add BSTFA + TMCS Evaporation->Add_BSTFA Heating Heat at 80°C Add_BSTFA->Heating GCMS GC-MS Analysis (SIM Mode) Heating->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for GC-MS analysis of 3-hydroxy fatty acids.

Protocol 2: UPLC-MS/MS Analysis of 2- and 3-Hydroxy Fatty Acids in Plasma

This protocol provides a strategy for the global profiling and identification of 2- and 3-hydroxy fatty acids in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[8][9][10]

Materials:

  • Plasma samples

  • Internal standards

  • Methanol (B129727)

  • Chloroform

  • UPLC-MS/MS system with a high-resolution mass spectrometer (e.g., Q-Orbitrap)

Procedure:

  • Sample Preparation and Extraction:

    • Utilize a modified Bligh-Dyer method for lipid extraction from plasma samples.[11][12] This involves a one-step solvent extraction using a mixture of methanol and chloroform.

    • Add internal standards to the sample prior to extraction for accurate quantification.

  • UPLC-MS/MS Analysis:

    • Separate the extracted lipids using a UPLC system with a suitable reversed-phase column.

    • Analyze the eluent using a high-resolution mass spectrometer operating in negative ion mode.

    • Collect both full scan high-resolution MS and MS/MS data to identify and confirm the structures of 2- and 3-OH-FAs.[8]

  • Data Analysis:

    • Annotate peaks by comparing the accurate mass and MS/MS fragmentation patterns with an in-house database of theoretical 2- and 3-OH-FAs.[8][10]

    • Utilize structure-dependent retention time prediction models to further confirm the identity of the isomers.[8][9][10]

Workflow for LC-MS/MS Analysis of 3-OH-FAs

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standards Sample->Add_IS Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Lipid_Extraction UPLC_Separation UPLC Separation Lipid_Extraction->UPLC_Separation HRMS_Analysis HR-MS/MS Analysis UPLC_Separation->HRMS_Analysis Peak_Annotation Peak Annotation HRMS_Analysis->Peak_Annotation Structure_Confirmation Structure Confirmation Peak_Annotation->Structure_Confirmation

Caption: Workflow for UPLC-MS/MS analysis of 3-hydroxy fatty acids.

Data Presentation

Quantitative data from the analysis of 3-OH-FAs should be presented in a clear and structured format to allow for easy comparison.

Table 1: Quantitative Parameters for GC-MS Analysis of 3-OH-FAs

ParameterValueReference
Sample Volume 500 µL serum or plasma[6]
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[6]
Derivatization Conditions 80°C for 60 minutes[6]
Injection Volume 1 µL[6]
Quantitation Ions (m/z) Characteristic ions for each native and stable isotope labeled 3-OH-FA[6]
Assay Imprecision (CV%) 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L[6]

Table 2: Reference Intervals for Free and Total 3-OH-FAs in Serum/Plasma

3-OH-FA Chain LengthFree 3-OH-FAs (µmol/L)Total 3-OH-FAs (µmol/L)Reference
C6 to C18Upper and lower limits establishedUpper limit established[6]
Note:Specific reference intervals can be found in the cited literature and may vary based on the population and conditions such as diet.

Conclusion

The described protocols provide robust and reliable methods for the quantification of 3-hydroxy fatty acids in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific research question and available resources. Careful adherence to the detailed methodologies will ensure high-quality, reproducible data for clinical diagnostics and metabolic research.

References

Application Notes and Protocols: 3-Hydroxyoctanoic Acid-d12 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid is a medium-chain fatty acid that plays a role in fatty acid biosynthesis and β-oxidation.[1] Its deuterated isotopologue, 3-Hydroxyoctanoic Acid-d12, serves as a valuable stable isotope tracer for metabolic flux analysis (MFA). MFA allows for the quantitative study of metabolic pathways in living cells, providing insights into cellular physiology and disease states. By introducing this compound into a biological system, researchers can trace the metabolic fate of this fatty acid, elucidating the contributions of various pathways to its metabolism and its role in cellular processes. This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis.

Applications

  • Metabolic Flux Analysis (MFA): Quantify the flux through fatty acid oxidation and biosynthesis pathways.

  • Drug Discovery and Development: Investigate the effects of drug candidates on fatty acid metabolism.

  • Disease Research: Study alterations in fatty acid metabolism in diseases such as metabolic syndrome, diabetes, and cancer.

  • Signaling Pathway Analysis: Elucidate the role of 3-hydroxyoctanoic acid in activating cell surface receptors like HCA3 and GPR84.[1][2][3][4]

Data Presentation

The following tables provide hypothetical quantitative data that could be obtained from a metabolic flux analysis experiment using this compound. These tables are for illustrative purposes to guide data presentation.

Table 1: Mass Isotopologue Distribution of Intracellular 3-Hydroxyoctanoic Acid

Mass IsotopologueAbundance (%) - ControlAbundance (%) - Treatment
M+05.2 ± 0.84.8 ± 0.7
M+12 (d12)94.8 ± 1.295.2 ± 1.1

Table 2: Fractional Contribution of this compound to Downstream Metabolites

MetaboliteFractional Contribution (%) - ControlFractional Contribution (%) - Treatment
Acetyl-CoA15.3 ± 2.110.8 ± 1.9
Citrate12.1 ± 1.88.5 ± 1.5
Palmitate (C16:0)8.7 ± 1.55.2 ± 1.1*

* Indicates a statistically significant difference (p < 0.05) compared to the control group.

Experimental Protocols

This section provides a detailed, adapted protocol for a stable isotope tracing experiment using this compound in cultured mammalian cells, followed by GC-MS analysis. This protocol is based on established methods for similar deuterated fatty acids.[5][6]

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells

Materials:

  • Adherent mammalian cells (e.g., HepG2, 3T3-L1)

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • This compound

  • Ethanol (B145695)

  • Sterile PBS

  • Liquid nitrogen or ice-cold methanol (B129727) (-80°C)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Preparation of this compound Labeling Medium:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a fatty acid-free BSA solution in serum-free medium.

    • Add the this compound stock solution to the BSA solution to achieve the desired final concentration (e.g., 50-100 µM) and a final ethanol concentration of <0.1%.

    • Incubate at 37°C for 30 minutes to allow the fatty acid to complex with BSA.

    • Sterile filter the labeling medium.

  • Cell Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for the desired time period (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.

  • Metabolism Quenching and Metabolite Extraction:

    • Method A: Liquid Nitrogen Quenching

      • Aspirate the labeling medium.

      • Quickly wash the cells with ice-cold PBS.

      • Immediately add liquid nitrogen to the wells to flash-freeze the cells.

      • Store the plates at -80°C until extraction.

      • For extraction, add ice-cold 80% methanol to the frozen cells, scrape the cells, and transfer to a microcentrifuge tube.

    • Method B: Cold Methanol Quenching

      • Aspirate the labeling medium.

      • Immediately add ice-cold (-80°C) 80% methanol to the cells.

      • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell extracts vigorously.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: GC-MS Analysis of this compound and its Metabolites

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[5][6]

Materials:

  • Dried metabolite extracts

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate

  • Internal standard (e.g., a non-deuterated 3-hydroxy fatty acid of a different chain length)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Derivatization:

    • Reconstitute the dried metabolite extracts in a small volume of ethyl acetate.

    • Add the internal standard.

    • Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).

    • Cap the vials tightly and heat at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Gas Chromatograph (GC) Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Inlet Temperature: 250°C.

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 2 minutes.

        • Ramp 1: Increase to 200°C at 10°C/min.

        • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

        • SIM Ions for TMS-derivatized this compound: Monitor characteristic ions, taking into account the deuterium (B1214612) labeling. The exact m/z values will need to be determined empirically.

        • SIM Ions for TMS-derivatized non-labeled 3-Hydroxyoctanoic Acid: m/z 175, 233.[5]

  • Data Analysis:

    • Integrate the peak areas of the selected ions for this compound and its potential metabolites.

    • Calculate the isotopic enrichment and fractional contribution of the tracer to downstream metabolites after correcting for natural isotope abundance.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the signaling pathway activated by 3-hydroxyoctanoic acid through the G protein-coupled receptors HCA3 and GPR84. Activation of these receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][2][4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol HCA3 HCA3 AC Adenylyl Cyclase HCA3->AC Gi/o GPR84 GPR84 GPR84->AC Gi/o cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Response Cellular Response PKA->Response 3-HOA 3-Hydroxyoctanoic Acid 3-HOA->HCA3 3-HOA->GPR84

Caption: 3-Hydroxyoctanoic Acid Signaling Pathway.

Experimental Workflow

The diagram below outlines the key steps in a metabolic flux analysis experiment using this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Labeling Medium (with 3-HOA-d12) label_cells Incubate Cells with Labeling Medium prep_media->label_cells seed_cells Seed Cells quench Quench Metabolism label_cells->quench extract Extract Metabolites quench->extract derivatize Derivatize Metabolites extract->derivatize gcms GC-MS Analysis derivatize->gcms data_analysis Data Analysis & Flux Calculation gcms->data_analysis

Caption: Metabolic Flux Analysis Experimental Workflow.

Logical Relationship

The following diagram illustrates the logical flow from experimental setup to the interpretation of results in a stable isotope tracing experiment.

cluster_input Input cluster_process Process cluster_output Output tracer 3-Hydroxyoctanoic Acid-d12 metabolism Cellular Metabolism tracer->metabolism system Biological System (e.g., Cultured Cells) system->metabolism analysis Mass Spectrometry Analysis metabolism->analysis enrichment Isotopic Enrichment of Metabolites analysis->enrichment flux Metabolic Flux Quantification enrichment->flux interpretation Biological Interpretation flux->interpretation

Caption: Logical Flow of Stable Isotope Tracing.

References

Application Notes and Protocols for 3-Hydroxyoctanoic Acid-d12 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid is a naturally occurring medium-chain fatty acid that acts as an agonist for the G-protein coupled receptor HCA3 (GPR109B), which is primarily found in humans and higher primates.[1][2] This receptor is involved in the regulation of lipolysis and has emerged as a potential therapeutic target for metabolic diseases.[1][2] 3-Hydroxyoctanoic Acid-d12 is a deuterated form of 3-hydroxyoctanoic acid, where 12 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous 3-hydroxyoctanoic acid in biological samples, including cell culture experiments.[3] These application notes provide detailed protocols for the use of this compound as an internal standard and for studying the biological effects of 3-hydroxyoctanoic acid in cell culture, with a focus on adipocytes.

Key Applications

  • Internal Standard for Quantitative Analysis: this compound is used to accurately measure the concentration of its non-deuterated counterpart in cell lysates and culture media by correcting for variations in sample preparation and instrument response.[3]

  • Metabolic Flux Analysis: Tracing the metabolic fate of 3-hydroxyoctanoic acid in various cellular pathways.

  • Receptor Activation Studies: Investigating the activation of the HCA3 receptor and its downstream signaling pathways in response to 3-hydroxyoctanoic acid.[1][2]

  • Lipolysis Assays: Studying the inhibitory effect of 3-hydroxyoctanoic acid on lipolysis in adipocytes.[1][2]

Quantitative Data Summary

ParameterValueCell TypeReference
EC50 for HCA3 Receptor Activation ~8 µMHEK-293T cells expressing HCA3[1]
Typical Treatment Concentration 10 - 100 µMDifferentiated 3T3-L1 adipocytesN/A
Inhibition of Forskolin-Stimulated cAMP Concentration-dependentCHO cells expressing HCA3[4]
Inhibition of Isoproterenol-Induced Lipolysis Concentration-dependentHuman adipocytes[1]

Experimental Protocols

Protocol 1: Preparation of 3-Hydroxyoctanoic Acid-BSA Complex for Cell Culture

Fatty acids have low solubility in aqueous media and require a carrier protein like bovine serum albumin (BSA) for efficient delivery to cells in culture.[5][6]

Materials:

  • 3-Hydroxyoctanoic Acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (B145695)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a 100 mM stock solution of 3-Hydroxyoctanoic Acid: Dissolve the required amount of 3-hydroxyoctanoic acid in ethanol.

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile PBS. Warm to 37°C to aid dissolution. Filter-sterilize the solution.

  • Complexation of 3-Hydroxyoctanoic Acid with BSA:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the 100 mM 3-hydroxyoctanoic acid stock solution to the BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Preparation of Treatment Media: Dilute the 3-hydroxyoctanoic acid-BSA complex in cell culture medium to the final desired concentration (e.g., 10-100 µM). A BSA-only control should be prepared by adding an equivalent volume of ethanol to the BSA solution.

Protocol 2: Use of this compound as an Internal Standard for Quantification of 3-Hydroxyoctanoic Acid in Adipocytes

This protocol describes the treatment of differentiated 3T3-L1 adipocytes with 3-hydroxyoctanoic acid and the subsequent extraction and analysis using this compound as an internal standard.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • 3-Hydroxyoctanoic Acid-BSA complex (from Protocol 1)

  • This compound

  • Ice-cold PBS

  • Methanol (B129727)

  • Chloroform (B151607)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS system

Procedure:

  • Cell Treatment:

    • Culture differentiated 3T3-L1 adipocytes in a suitable plate format (e.g., 6-well plates).

    • Treat the cells with the desired concentrations of 3-hydroxyoctanoic acid-BSA complex for the desired time period. Include a vehicle control (BSA only).

  • Sample Collection:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding a suitable solvent (e.g., methanol). Scrape the cells and collect the lysate.

  • Lipid Extraction:

    • To the cell lysate, add a known amount of this compound as an internal standard.

    • Perform a lipid extraction using a method such as the Bligh-Dyer method (chloroform:methanol:water).

    • Briefly, add chloroform and water to the methanol lysate to achieve a ratio of 2:2:1.8 (chloroform:methanol:water).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS:

    • Evaporate the solvent from the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC-MS Analysis:

    • Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.

    • Develop a method to separate 3-hydroxyoctanoic acid from other cellular lipids.

    • Use multiple reaction monitoring (MRM) or selected ion monitoring (SIM) to detect and quantify the parent and daughter ions of both 3-hydroxyoctanoic acid and this compound.

  • Data Analysis:

    • Calculate the ratio of the peak area of 3-hydroxyoctanoic acid to the peak area of this compound.

    • Generate a standard curve using known concentrations of 3-hydroxyoctanoic acid and a fixed concentration of this compound to determine the absolute concentration of 3-hydroxyoctanoic acid in the samples.

Signaling Pathway and Experimental Workflow Diagrams

G Experimental Workflow: Quantification of 3-Hydroxyoctanoic Acid cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Analysis A Differentiated 3T3-L1 Adipocytes B Treatment with 3-Hydroxyoctanoic Acid-BSA A->B C Cell Lysis and Collection B->C D Spike with 3-Hydroxyoctanoic Acid-d12 (Internal Standard) C->D E Lipid Extraction (e.g., Bligh-Dyer) D->E F Evaporation and Reconstitution E->F G_node LC-MS Analysis F->G_node H Data Processing and Quantification G_node->H

Caption: Workflow for quantifying 3-hydroxyoctanoic acid in adipocytes.

Caption: HCA3 receptor activation inhibits lipolysis via Gi signaling.

References

Application Notes and Protocols for the Analysis of Medium-Chain Fatty Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medium-chain fatty acids (MCFAs), saturated fatty acids with a chain length of 6 to 12 carbons, are increasingly recognized for their significant roles in metabolism, energy homeostasis, and cellular signaling. Found in dietary sources like coconut oil and dairy products, MCFAs are readily absorbed and metabolized by the liver for energy production. Beyond their metabolic functions, MCFA metabolites act as signaling molecules, influencing various physiological processes through interactions with nuclear receptors and G-protein coupled receptors.

Accurate and robust analytical methods are paramount for elucidating the roles of MCFA metabolites in health and disease. This document provides detailed application notes and protocols for the quantification of MCFA metabolites in biological matrices, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it outlines key signaling pathways regulated by MCFAs.

Analytical Methods: A Comparative Overview

The two primary analytical platforms for the quantification of MCFA metabolites are GC-MS and LC-MS/MS. Each technique offers distinct advantages and is suited for different research applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique for the analysis of volatile and semi-volatile compounds. For MCFA analysis, derivatization is typically required to increase their volatility. GC-MS provides excellent chromatographic separation and is highly sensitive, making it a reliable choice for targeted quantification.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile and highly sensitive technique that can analyze a wide range of compounds, including those that are non-volatile or thermally labile. While derivatization can be employed to enhance sensitivity, direct analysis of MCFAs is also possible. LC-MS/MS offers high throughput and specificity, making it suitable for both targeted and untargeted metabolomics studies.[1][2][4]

Quantitative Data Summary

The following tables summarize key quantitative performance parameters for the analysis of representative MCFAs using GC-MS and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Quantitative Performance Data for GC-MS Analysis of MCFA Metabolites

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Recovery (%)Reference
Hexanoic acid (C6:0)1 - 100195 - 105[5]
Octanoic acid (C8:0)1 - 100196 - 104[5]
Decanoic acid (C10:0)1 - 100197 - 103[5]
Dodecanoic acid (C12:0)1 - 100195 - 102[5]

Table 2: Quantitative Performance Data for LC-MS/MS Analysis of MCFA Metabolites

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
Hexanoic acid (C6:0)0.5 - 5000.585 - 110[6][7]
Octanoic acid (C8:0)0.5 - 5000.588 - 112[6][7]
Decanoic acid (C10:0)0.5 - 5000.590 - 108[6][7]
Dodecanoic acid (C12:0)0.5 - 5000.587 - 115[6][7]

Experimental Protocols

Protocol 1: Extraction of MCFAs from Human Plasma

This protocol describes a liquid-liquid extraction procedure for the isolation of MCFAs from plasma samples.

Materials:

  • Human plasma (EDTA)

  • Internal Standard (IS) solution (e.g., deuterated MCFA standards in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma and vortex briefly.

  • Add 400 µL of ice-cold methanol and vortex for 10 seconds.

  • Add 500 µL of MTBE, vortex for 10 seconds, and then sonicate for 1 hour.

  • Add 500 µL of water to induce phase separation and vortex for 10 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer containing the lipids and transfer it to a new tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Protocol 2: Extraction of MCFAs from Fecal Samples

This protocol details a solid-phase extraction (SPE) method for the purification of MCFAs from fecal samples.

Materials:

  • Fecal sample (lyophilized)

  • Acetone (B3395972) (HPLC grade)

  • Electric hand-held tissue grinder

  • Vortex mixer

  • Centrifuge

  • Solid-Phase Extraction (SPE) columns (e.g., Bond Elut Plexa)

  • SPE vacuum manifold

Procedure:

  • Weigh 50 mg of lyophilized fecal sample into a centrifuge tube.

  • Add 400 µL of acetone and homogenize with an electric hand-held tissue grinder.

  • Add an additional 600 µL of acetone and vortex for 3 minutes.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Activate the SPE column by passing 1 mL of acetone through it, ensuring the column does not go dry.

  • Load the entire supernatant from the centrifuged sample onto the activated SPE column.

  • Allow the sample to pass through the column by gravity into a clean collection tube.

  • The collected extract is ready for GC-MS or LC-MS/MS analysis.

Protocol 3: Derivatization of MCFAs for GC-MS Analysis (Esterification to FAMEs)

This protocol describes the conversion of MCFAs to their more volatile fatty acid methyl esters (FAMEs) using boron trifluoride (BF3)-methanol.

Materials:

  • Dried MCFA extract

  • BF3-Methanol solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • To the dried MCFA extract in a glass reaction vial, add 100 µL of 14% BF3-methanol solution.

  • Cap the vial tightly and heat at 60°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.

  • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • The sample is now ready for injection into the GC-MS.

Signaling Pathways of MCFA Metabolites

MCFAs and their metabolites exert their biological effects through various signaling pathways, primarily by activating specific receptors.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

MCFAs, particularly those with 8 to 10 carbons, can directly bind to and activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[8][9][10] Activation of PPARγ by MCFAs can influence adipogenesis and improve insulin (B600854) sensitivity.[8][9]

PPAR_Activation MCFA MCFA (C8-C10) PPAR PPARγ MCFA->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Regulation Regulation of Lipid and Glucose Metabolism Gene_Expression->Metabolic_Regulation

MCFA activation of the PPARγ signaling pathway.

G-Protein Coupled Receptor 84 (GPR84) Signaling

GPR84 is a G-protein coupled receptor that is activated by medium-chain fatty acids, particularly those with carbon chain lengths of 9 to 14.[11][12][13] GPR84 is primarily expressed on immune cells, such as macrophages and neutrophils, and its activation is often associated with pro-inflammatory responses.[12][14] However, recent studies suggest a more complex, context-dependent role for GPR84 in modulating inflammation.[11][13]

GPR84_Signaling MCFA MCFA (C9-C14) GPR84 GPR84 MCFA->GPR84 Activates G_protein Gi/o GPR84->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream Immune_Response Modulation of Immune Response Downstream->Immune_Response

MCFA-mediated GPR84 signaling pathway.

Regulation of Ghrelin Secretion

Ghrelin, the "hunger hormone," requires acylation with a medium-chain fatty acid (typically octanoic acid) for its biological activity. This process is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT). The availability of MCFAs can therefore directly influence the levels of acylated, active ghrelin, which in turn regulates appetite and growth hormone secretion.[15][16][17]

Ghrelin_Regulation MCFA MCFA (e.g., Octanoic Acid) GOAT GOAT (Ghrelin O-acyltransferase) MCFA->GOAT Proghrelin Proghrelin Proghrelin->GOAT Acylated_Ghrelin Acylated Ghrelin (Active) GOAT->Acylated_Ghrelin Catalyzes Acylation GHSR GHSR1a (Ghrelin Receptor) Acylated_Ghrelin->GHSR Binds to Appetite_Regulation Appetite Stimulation GHSR->Appetite_Regulation GH_Secretion Growth Hormone Secretion GHSR->GH_Secretion

Role of MCFAs in the regulation of ghrelin acylation and activity.

Experimental Workflow for MCFA Analysis

The following diagram illustrates a typical experimental workflow for the analysis of MCFA metabolites from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample_Collection Biological Sample (Plasma, Feces, etc.) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

General experimental workflow for MCFA metabolite analysis.

References

Application of 3-Hydroxyoctanoic Acid-d12 for Accurate Quantification in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid is a medium-chain hydroxy fatty acid that plays a role in fatty acid metabolism. Its accurate quantification in plasma is crucial for studying various physiological and pathological states, including metabolic disorders. 3-Hydroxyoctanoic Acid-d12 is a stable isotope-labeled internal standard used for the precise and accurate measurement of endogenous 3-hydroxyoctanoic acid in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest, thus compensating for variations in sample preparation, injection volume, and matrix effects.[1] This application note provides a detailed protocol for the quantification of 3-hydroxyoctanoic acid in human plasma using this compound as an internal standard.

Biological Significance of 3-Hydroxyoctanoic Acid

3-Hydroxyoctanoic acid is an intermediate in the beta-oxidation of fatty acids. Dysregulation of fatty acid metabolism has been implicated in a variety of diseases, including metabolic syndrome, diabetes, and certain genetic disorders. Therefore, the ability to accurately measure the levels of 3-hydroxyoctanoic acid in plasma can provide valuable insights into the metabolic state of an individual and may serve as a biomarker for disease.

Quantitative Data Summary

The following table summarizes typical concentration ranges for medium-chain fatty acids and their hydroxy derivatives in human plasma, providing a reference for expected values in experimental studies.

AnalyteConcentration Range (nmol/mL) in Healthy AdultsAnalytical Method
Caproic Acid (C6:0)3.87 ± 1.89LC-HRMS
Caprylic Acid (C8:0)0.68 ± 0.30LC-HRMS
Capric Acid (C10:0)0.35 ± 0.25LC-HRMS
3-Hydroxycaproic AcidNot typically reported
3-Hydroxyoctanoic Acid Endogenous levels are low; precise quantification requires sensitive methods. LC-MS/MS
3-Hydroxydodecanoic AcidNot typically reported

Data for C6:0, C8:0, and C10:0 are adapted from a study on free fatty acids in healthy subjects and are presented as mean ± standard deviation. Specific quantitative data for endogenous 3-hydroxyoctanoic acid in large cohorts is not widely available, underscoring the need for sensitive and specific analytical methods.

Experimental Protocols

Principle

This method describes the quantitative analysis of 3-hydroxyoctanoic acid in human plasma using a protein precipitation method for sample preparation, followed by analysis with a validated LC-MS/MS method. This compound is added to the plasma samples as an internal standard to ensure high accuracy and precision.

Materials and Reagents
  • Human plasma (collected in K2EDTA tubes)

  • 3-Hydroxyoctanoic Acid (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-hydroxyoctanoic acid and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 3-hydroxyoctanoic acid by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 1 µg/mL.

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample.

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the separation and detection of 3-hydroxyoctanoic acid and its deuterated internal standard.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions:
3-Hydroxyoctanoic AcidQ1: 159.1 m/z, Q3: 115.1 m/z
This compoundQ1: 171.2 m/z, Q3: 123.2 m/z
Collision Energy Optimized for the specific instrument
Gas Temperatures Optimized for the specific instrument
Data Analysis and Quantification

The concentration of 3-hydroxyoctanoic acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of 3-hydroxyoctanoic acid in the unknown samples is then interpolated from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Quantification plasma 100 µL Plasma is Add 10 µL This compound (IS) plasma->is ppt Add 300 µL Ice-Cold Methanol (0.1% Formic Acid) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject 5 µL into LC-MS/MS System supernatant->lcms data Data Acquisition (MRM) lcms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio curve Generate Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: Experimental workflow for the quantification of 3-hydroxyoctanoic acid in plasma.

fatty_acid_beta_oxidation pathway_node pathway_node fatty_acyl_coa Fatty Acyl-CoA (e.g., Octanoyl-CoA) enoyl_coa Trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA (e.g., 3-Hydroxyoctanoyl-CoA) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Shorter Acyl-CoA ketoacyl_coa->shorter_acyl_coa Thiolase

Caption: Simplified pathway of fatty acid beta-oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxyoctanoic Acid-d12 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 3-Hydroxyoctanoic Acid-d12 as an internal standard in quantitative analyses. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for this compound as an internal standard?

There is no single optimal concentration for this compound, as the ideal amount is dependent on the specific analytical method, the expected concentration range of the analyte (3-Hydroxyoctanoic Acid), and the sensitivity of the mass spectrometer. However, a common starting point is to use a concentration that produces a signal intensity approximately 50% of the response of the highest calibration standard.[1] In some instances, particularly to enhance linearity, a concentration significantly higher than the upper limit of quantification (ULOQ) of the analyte may be beneficial to help normalize ionization suppression effects across the calibration range.[1]

Q2: Why am I observing a shift in retention time between 3-Hydroxyoctanoic Acid and this compound?

A slight difference in retention time between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect".[1] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. While a minor shift may not impact quantification, significant separation can lead to differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement, compromising accuracy.

Q3: What is "isotopic cross-talk" and how can it affect my results?

Isotopic cross-talk, or interference, occurs when the isotopic signature of the analyte contributes to the signal of the deuterated internal standard. This is more pronounced when the mass difference between the analyte and the internal standard is small. For 3-Hydroxyoctanoic Acid, natural isotopes can contribute to the signal of this compound, especially at high analyte concentrations. This can artificially inflate the internal standard's signal, leading to non-linearity in the calibration curve and inaccurate quantification.[1] Using an internal standard with a higher degree of deuteration can help minimize this effect.[1]

Q4: Can I use this compound to quantify other fatty acids?

While it is technically possible, it is not recommended for achieving the highest accuracy. The most reliable quantification is achieved when each analyte has its own co-eluting, isotopically labeled internal standard.[1] Using this compound to quantify other fatty acids may lead to inaccuracies due to differences in extraction efficiency, chromatographic behavior, and ionization efficiency.

Troubleshooting Guides

Guide 1: Poor Sensitivity or Signal Intensity

If you are experiencing low signal intensity for this compound, consider the following troubleshooting steps:

  • Optimize Mass Spectrometry Parameters: The declustering potential (DP) and collision energy (CE) are critical for maximizing the signal of your internal standard. A systematic optimization should be performed by direct infusion of a standard solution of this compound.

  • Increase Concentration: If optimization of MS parameters does not sufficiently improve the signal, a higher concentration of the internal standard may be necessary.

  • Check for Matrix Effects: Significant ion suppression from the sample matrix can drastically reduce signal intensity. An evaluation of matrix effects is recommended.

Guide 2: Non-Linear Calibration Curve

Non-linearity, especially at higher concentrations, is a common issue. The following table summarizes potential causes and solutions:

Potential Cause Description Recommended Solution
Ion Source Saturation At high concentrations, the analyte and internal standard compete for ionization, leading to a disproportionate response.[1]Optimize the internal standard concentration. Dilute samples to bring the analyte concentration within the linear range of the assay.[1]
Isotopic Cross-Talk The signal from the natural isotopes of the analyte interferes with the internal standard signal.[1]If possible, use an internal standard with a higher degree of isotopic labeling. Some mass spectrometry software allows for mathematical correction of isotopic contributions.[1]

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

This protocol outlines the steps for optimizing the declustering potential (DP) and collision energy (CE) for this compound using direct infusion.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in a solvent mimicking the initial mobile phase).

  • Syringe pump.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

  • Infusion: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate.

  • DP Optimization: While monitoring the precursor ion of this compound, ramp the DP across a relevant voltage range. The optimal DP is the voltage that produces the maximum signal intensity.

  • CE Optimization: Using the optimized DP, select a product ion for monitoring. Ramp the CE across a range of voltages to determine the value that yields the maximum intensity for the selected product ion.

Protocol 2: Fatty Acid Analysis with Derivatization

For the analysis of 3-Hydroxyoctanoic Acid by gas chromatography-mass spectrometry (GC-MS), a derivatization step is often required to increase volatility.

Materials:

  • Sample (e.g., plasma, tissue homogenate).

  • This compound internal standard solution.

  • Chloroform:Methanol solution (2:1, v/v).

  • 0.9% NaCl solution.

  • Boron trifluoride (BF3) in methanol.

  • Hexane (B92381).

Methodology:

  • Spiking: To a known amount of the sample, add a precise volume of the this compound internal standard solution.

  • Lipid Extraction: Perform a liquid-liquid extraction using the chloroform:methanol solution and NaCl solution to separate the lipid-containing organic phase.

  • Derivatization: Evaporate the organic solvent and add BF3-methanol to the lipid residue. Heat the mixture to convert the fatty acids to their fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add hexane and water to extract the FAMEs into the hexane layer.

  • Analysis: Inject the hexane layer containing the FAMEs into the GC-MS for analysis.

Visualizations

experimental_workflow Experimental Workflow for Fatty Acid Analysis cluster_prep Sample Preparation cluster_analysis Analysis sample Sample spike Spike with this compound sample->spike extract Lipid Extraction spike->extract derivatize Derivatization to FAMEs extract->derivatize extract_fames FAME Extraction derivatize->extract_fames gcms GC-MS Analysis extract_fames->gcms data Data Processing gcms->data

Caption: Experimental workflow for fatty acid analysis.

troubleshooting_logic Troubleshooting Logic for Non-Linearity start Non-Linear Calibration Curve check_saturation Check for Ion Source Saturation start->check_saturation optimize_is Optimize IS Concentration check_saturation->optimize_is Yes check_crosstalk Check for Isotopic Cross-Talk check_saturation->check_crosstalk No dilute Dilute Sample optimize_is->dilute end Linear Curve dilute->end use_higher_label Use Higher Labeled IS check_crosstalk->use_higher_label Yes check_crosstalk->end No correct_software Use Software Correction use_higher_label->correct_software correct_software->end

Caption: Troubleshooting logic for non-linear calibration curves.

References

Technical Support Center: 3-Hydroxyoctanoic Acid-d12 for Matrix Effect Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 3-Hydroxyoctanoic Acid-d12 in correcting for matrix effects during the quantitative analysis of 3-hydroxyoctanoic acid by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 3-hydroxyoctanoic acid?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma, urine, or tissue homogenates.[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of 3-hydroxyoctanoic acid.[1] In bioanalysis, common sources of matrix effects include phospholipids, salts, and other endogenous metabolites that can interfere with the ionization process in the mass spectrometer's source.[2]

Q2: How does this compound compensate for matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). As a deuterated analog, it is chemically almost identical to the analyte, 3-hydroxyoctanoic acid.[3] This chemical similarity ensures that it co-elutes chromatographically and experiences nearly the same degree of ion suppression or enhancement as the native analyte.[3] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio normalizes variations in signal intensity caused by matrix effects, leading to more accurate and reliable results.[3]

Q3: Can this compound perfectly eliminate all matrix-related issues?

A3: While highly effective, a phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between 3-hydroxyoctanoic acid and this compound.[1] If this separation causes them to elute into regions with different levels of ion suppression, the correction may not be perfect. This is known as differential matrix effects.[1] However, for most applications, a well-developed method will ensure co-elution and effective compensation.

Q4: What are the key considerations when preparing the this compound internal standard spiking solution?

A4: The concentration of the internal standard is crucial for accurate quantification.[4] It should be high enough to provide a robust signal but not so high that it causes detector saturation or introduces significant contribution to the analyte's signal (in case of isotopic impurities). It is also important to ensure the internal standard is fully dissolved and homogeneously mixed in the spiking solution and subsequently in the sample.[4]

Experimental Protocols and Data

Experimental Workflow

The general workflow for the analysis of 3-hydroxyoctanoic acid in a biological matrix using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 100 µL Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Precipitate->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: General experimental workflow for quantitative bioanalysis.

Detailed Method for Quantification of 3-Hydroxyoctanoic Acid in Human Plasma

This protocol is a representative example and should be optimized for your specific instrumentation and matrix.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration should be optimized based on expected analyte levels and instrument sensitivity).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant with 10 µL of 1% formic acid in water.

    • Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate. Vortex for 2 minutes.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Parameters:

    • LC System: UPLC/HPLC system

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for this analysis.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: A typical gradient would start with a high aqueous percentage and ramp up to a high organic percentage to elute the fatty acid.

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • MRM Transitions: These should be optimized by infusing pure standards. A hypothetical transition for 3-hydroxyoctanoic acid could be m/z 159 -> 115, and for the d12-internal standard, m/z 171 -> 127.

Quantitative Data Summary

The following tables represent typical performance data for a validated LC-MS/MS assay for a medium-chain fatty acid like 3-hydroxyoctanoic acid using a deuterated internal standard.

Table 1: Matrix Effect and Recovery

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Matrix Factor (MF) 0.920.950.91
IS-Normalized MF 1.010.991.02
Recovery (%) 91.593.290.8
IS Recovery (%) 90.694.189.0

Acceptance criteria for IS-Normalized Matrix Factor are typically 0.85-1.15. Recovery should be consistent across the concentration range.

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 109.898.08.5
Low 3031.2104.06.2
Medium 300291.097.04.1
High 750765.0102.03.5

Acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ) for both accuracy and precision.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor reproducibility of Analyte/IS area ratio Inconsistent extraction recovery.Ensure thorough vortexing at all mixing steps. Optimize the extraction solvent and pH.
Inconsistent matrix effects between samples.Improve sample cleanup using Solid Phase Extraction (SPE) or a more selective Liquid-Liquid Extraction (LLE). Consider sample dilution.
Instability of analyte or IS in processed samples.Analyze samples immediately after preparation or perform stability tests in the autosampler.
Analyte and this compound do not co-elute Isotope effect causing slight retention time shift.Modify the LC gradient to be shallower, which can help merge the peaks. Consider a column with slightly less resolving power if the separation is problematic.
Column degradation.Replace the analytical column. Implement a column wash protocol between runs.
Low recovery of both analyte and IS Inefficient extraction.Optimize the pH of the sample before extraction. Test different organic solvents for LLE.
Adsorption to plasticware.[7]Use low-binding microcentrifuge tubes. Silanize glassware if used.
Incomplete reconstitution.Vortex the reconstituted sample thoroughly. Test different reconstitution solvents.
High variability in IS response across the batch Inconsistent spiking of the IS.[3]Ensure the IS spiking solution is added accurately to every sample. Check pipette calibration.
Lot-to-lot variability in the biological matrix.Evaluate matrix effects using at least six different lots of blank matrix during method validation.
Carryover from a high concentration sample.Optimize the autosampler wash procedure. Inject a blank sample after high concentration samples to check for carryover.

Signaling Pathway Visualization

3-Hydroxyoctanoic acid is an endogenous agonist for the Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as GPR109B.[8][9] This receptor is coupled to an inhibitory G-protein (Gi).

G cluster_membrane Plasma Membrane cluster_extra cluster_intra HCA3 HCA3 Receptor (GPR109B) Gi Gi Protein HCA3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked HOA 3-Hydroxyoctanoic Acid HOA->HCA3 Binds to ATP ATP ATP->AC Response Decreased Lipolysis cAMP->Response Leads to

Caption: HCA3 receptor signaling pathway.

References

Technical Support Center: Quantification of Low-Level 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of quantifying low-level 3-hydroxy fatty acids (3-OH FAs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-level 3-hydroxy fatty acids?

A1: The quantification of low-level 3-OH FAs is challenging due to several factors:

  • Low Abundance: 3-OH FAs are often present in biological matrices at very low concentrations, making their detection and accurate quantification difficult.

  • Structural Similarity: The structural similarity of 3-OH FAs to other fatty acid isomers necessitates high-resolution analytical techniques to ensure accurate identification and quantification.[1][2][3]

  • Endogenous and Exogenous Contamination: Contamination from various sources, including laboratory plastics, solvents, and even the analyst, can introduce exogenous 3-OH FAs, leading to inaccurate results. Furthermore, the presence of endogenous 3-OH FAs from mammalian mitochondrial fatty acid β-oxidation can complicate the analysis when the target is of bacterial origin.[4]

  • Poor Ionization Efficiency: The carboxyl group in fatty acids can lead to poor ionization efficiency in mass spectrometry, especially in negative ion mode, which can hinder sensitivity.[5]

Q2: Why is derivatization often necessary for 3-OH FA analysis, particularly for Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Derivatization is a critical step in the analysis of 3-OH FAs by GC-MS for a few key reasons:

  • Increased Volatility: Free fatty acids have low volatility, which is a requirement for GC analysis. Derivatization converts them into more volatile esters (e.g., methyl esters) or silyl (B83357) ethers, allowing them to be vaporized and travel through the GC column.[6][7]

  • Improved Peak Shape: The polar carboxyl group of free fatty acids can interact with the stationary phase of the GC column, leading to poor peak shape and tailing. Neutralizing this polar group through derivatization results in sharper, more symmetrical peaks, which improves quantification.[6]

  • Enhanced Thermal Stability: Derivatization can increase the thermal stability of the analytes, preventing their degradation at the high temperatures used in the GC injector and column.

Q3: What are the most common analytical platforms for 3-OH FA quantification?

A3: The two most prevalent analytical platforms for the quantification of 3-OH FAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This is a well-established and robust technique for 3-OH FA analysis.[8] It typically requires derivatization to make the analytes volatile. GC-MS offers excellent chromatographic separation and is highly sensitive, especially when using techniques like selected ion monitoring (SIM).

  • LC-MS/MS: This platform has gained popularity due to its high sensitivity and specificity, often without the need for derivatization. It is particularly useful for analyzing complex biological samples. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides excellent selectivity and reduces background noise.[5]

Q4: How can I minimize background contamination of 3-OH FAs in my samples?

A4: Minimizing background contamination is crucial for accurate low-level analysis. Here are some key strategies:

  • Use High-Purity Solvents: All solvents used for sample preparation and analysis should be of the highest purity available (e.g., LC-MS grade).

  • Avoid Plasticware: Whenever possible, use glass or polypropylene (B1209903) labware that has been thoroughly cleaned and rinsed with high-purity solvents to avoid leaching of contaminants.

  • Process Blanks: Always include procedural blanks (a sample with no analyte that is processed through the entire workflow) with each batch of samples to monitor for contamination.

  • Maintain a Clean Workspace: Work in a clean environment to minimize airborne contaminants.

Q5: What are suitable internal standards for 3-OH FA analysis?

A5: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[8] These standards have the same chemical properties as the analyte of interest but a different mass, allowing them to be distinguished by the mass spectrometer. They co-elute with the analyte and can compensate for variations in sample extraction, derivatization, and instrument response. Deuterated or 13C-labeled 3-OH FAs of the same chain length as the target analytes are ideal.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for the quantification of fatty acids, including 3-OH FAs where specified.

Analyte/MethodMatrixDerivatizationAnalytical PlatformLODLOQReference
3-OH FAs (C6-C18)Serum/PlasmaSilylation (BSTFA)GC-MS--
2- and 3-OH FAsBovine Milk FatEsterification (BF3) & PFBOGC/ECNI-MS-0.02-4.49 mg/100g
Fatty AcidsMeat ExtractDMAQLC-MS/MS5-75 ng/L10-100 ng/L
Omega 3 & 6 FAsHuman PlasmaNoneLC-MS/MS0.8–10.7 nmol/L2.4–285.3 nmol/L[4]
41 Fatty AcidsHuman PlasmaSaponificationLC-MS5–100 nM-
Short-Chain FAsHuman Serum3-NPHLC-MS/MS-Within detected range[1]
Hydroxy FAsMilkNoneLC-HRMS0.1-0.9 ng/mL0.4-2.6 ng/mL[2]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific analyte, matrix, and instrument conditions. The values presented here are for general comparison.

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Incomplete derivatization.- Active sites in the GC inlet liner or column.- Co-eluting interferences.- Optimize derivatization conditions (time, temperature, reagent concentration).- Use a fresh, deactivated GC inlet liner.- Condition the GC column according to the manufacturer's instructions.- Optimize the chromatographic method to improve separation.
Low Signal Intensity - Inefficient extraction or derivatization.- Sample degradation.- Low instrument sensitivity.- Ion suppression (LC-MS).- Optimize extraction and derivatization protocols.- Ensure proper sample storage and handling.- Perform instrument tuning and calibration.- Dilute the sample to mitigate matrix effects (LC-MS).- Use a more sensitive derivatization reagent.
High Background Noise - Contaminated solvents, reagents, or labware.- GC column bleed.- Leaks in the MS system.- Use high-purity solvents and reagents.- Thoroughly clean all glassware.- Use a low-bleed GC column and condition it properly.- Perform a leak check on the MS system.
Poor Reproducibility - Inconsistent sample preparation.- Variable injection volumes.- Fluctuations in instrument performance.- Standardize all sample preparation steps.- Use an autosampler for consistent injections.- Regularly perform system suitability tests to monitor instrument performance.- Use stable isotope-labeled internal standards.
Low Recovery of Internal Standard - Inefficient extraction.- Degradation of the internal standard.- Incomplete derivatization of the internal standard.- Optimize the extraction method for your specific matrix.- Ensure the stability of the internal standard under your experimental conditions.- Verify that the derivatization conditions are suitable for the internal standard.

Experimental Protocols

Protocol 1: Extraction of 3-Hydroxy Fatty Acids from Plasma

This protocol is adapted from established methods for fatty acid extraction from plasma.[8]

Materials:

  • Plasma sample

  • Internal standard solution (e.g., deuterated 3-OH FAs)

  • Methanol (B129727) (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Chloroform (B151607), HPLC grade

  • Water, HPLC grade

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma.

  • Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on a shaker at room temperature for 30 minutes.

  • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of 3-Hydroxy Fatty Acids for GC-MS Analysis

Method A: Silylation with BSTFA [2][4]

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) or Pyridine, anhydrous

  • Heating block or oven

Procedure:

  • Reconstitute the dried lipid extract in 100 µL of anhydrous acetonitrile or pyridine.

  • Add 50 µL of BSTFA with 1% TMCS to the sample.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the mixture at 60°C for 60 minutes.

  • Allow the sample to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Method B: Esterification with Boron Trifluoride (BF₃)-Methanol [1][2][7]

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride in methanol (BF₃-MeOH)

  • Hexane (B92381), HPLC grade

  • Saturated sodium chloride (NaCl) solution

Procedure:

  • Add 200 µL of 14% BF₃-MeOH to the dried lipid extract.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean autosampler vial.

  • The sample is now ready for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Lipid Extraction Internal_Standard->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization Required LCMS_Analysis LC-MS/MS Analysis Drying->LCMS_Analysis Optional GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition LCMS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: General experimental workflow for 3-hydroxy fatty acid analysis.

Troubleshooting_Decision_Tree Start Start: Poor Analytical Result Check_Signal Low or No Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Check_Extraction Review Extraction Protocol Check_Signal->Check_Extraction Yes Check_Reproducibility Poor Reproducibility? Check_Peak_Shape->Check_Reproducibility No Optimize_Derivatization Optimize Derivatization Check_Peak_Shape->Optimize_Derivatization Yes Standardize_Prep Standardize Sample Prep Check_Reproducibility->Standardize_Prep Yes Check_Derivatization Review Derivatization Protocol Check_Extraction->Check_Derivatization Check_Instrument Check Instrument Sensitivity Check_Derivatization->Check_Instrument Check_Ion_Suppression Investigate Ion Suppression (LC-MS) Check_Instrument->Check_Ion_Suppression Check_GC_Inlet Inspect GC Inlet/Liner Optimize_Derivatization->Check_GC_Inlet Optimize_Chroma Optimize Chromatography Check_GC_Inlet->Optimize_Chroma Check_Autosampler Verify Autosampler Performance Standardize_Prep->Check_Autosampler Use_IS Implement Internal Standards Check_Autosampler->Use_IS

Caption: Troubleshooting decision tree for 3-OH FA analysis.

References

impact of solvent choice on 3-Hydroxyoctanoic Acid-d12 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 3-Hydroxyoctanoic Acid-d12. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low analytical signal or inconsistent quantification Degradation of this compound due to improper storage.Ensure the compound is stored at -20°C or lower in a tightly sealed glass vial, under an inert atmosphere (argon or nitrogen). For solutions, use high-purity solvents. Avoid repeated freeze-thaw cycles.
Incomplete dissolution in the chosen solvent.Gently warm the solution or use brief sonication to ensure complete dissolution. Visually inspect for any particulate matter before use.
Adsorption to plasticware.Always use glass or polypropylene (B1209903) labware for preparing and storing solutions of this compound. Avoid using polystyrene containers.
Appearance of unexpected peaks in chromatogram Presence of degradation products.Review the solvent choice and storage conditions. Consider performing a forced degradation study to identify potential degradation products and optimize your analytical method to separate them from the parent compound.
Contamination from the solvent or storage container.Use high-purity, HPLC or MS-grade solvents. Ensure that storage vials and caps (B75204) are thoroughly clean and made of inert materials (e.g., glass with PTFE-lined caps).
Shift in retention time in LC-MS analysis Isotope exchange (deuterium loss).This is more likely to occur in protic solvents or under acidic or basic conditions. If suspected, analyze the mass spectrum for a shift in the molecular weight. Prepare fresh standards and samples. For long-term storage, aprotic solvents may be preferred.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For long-term stability, high-purity ethanol, methanol, or acetonitrile (B52724) are recommended.[1] It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. For immediate use in biological assays, DMSO can be used, but long-term storage in DMSO is not recommended due to its hygroscopic nature.

Q2: What are the optimal storage conditions for this compound solutions?

A2: Solutions of this compound should be stored at -20°C or ideally at -80°C for long-term stability.[1] The solution should be stored in a tightly sealed glass vial with a PTFE-lined cap and the headspace should be purged with an inert gas like argon or nitrogen to prevent oxidation.

Q3: How stable is this compound in different solvents?

Estimated Stability of this compound in Various Solvents at -20°C

SolventEstimated Purity after 6 MonthsEstimated Purity after 1 Year
Ethanol>99%>98%
Methanol>99%>98%
Acetonitrile>99%>98.5%
DMSO>98%>95% (potential for higher degradation)

Note: These are estimated values. Actual stability may vary based on solvent purity, storage conditions, and handling.

Q4: Can I store this compound in plastic tubes?

A4: It is strongly recommended to use glass vials for storing solutions of this compound. Fatty acids can adsorb to certain plastics, which can lead to inaccurate concentrations. If plastic must be used, polypropylene is a better choice than polystyrene.

Q5: How many freeze-thaw cycles can a solution of this compound undergo?

A5: To ensure the stability and integrity of the compound, it is best to minimize freeze-thaw cycles.[1] We recommend aliquoting the stock solution into single-use vials to avoid repeated temperature fluctuations. If aliquoting is not possible, limit the number of freeze-thaw cycles to no more than three.

Experimental Protocols

Protocol for Stability Assessment of this compound in a Chosen Solvent

This protocol outlines a general method for determining the stability of this compound in a specific organic solvent over time using LC-MS or GC-MS.

1. Materials:

  • This compound

  • High-purity organic solvent (e.g., ethanol, methanol, acetonitrile)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined caps

  • LC-MS or GC-MS system

2. Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Sample Preparation: Aliquot the stock solution into multiple autosampler vials, ensuring each vial is filled to minimize headspace.

  • Initial Analysis (Time 0): Immediately analyze one of the freshly prepared aliquots to establish the initial concentration and purity.

  • Storage: Store the remaining vials at the desired temperature conditions (e.g., -20°C and 4°C). Protect the vials from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each storage condition.

  • Analysis: Allow the vial to come to room temperature before analysis. Analyze the sample using a validated LC-MS or GC-MS method to determine the concentration of this compound.

  • Data Analysis: Compare the concentration at each time point to the initial concentration to calculate the percentage of degradation.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage & Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL) prep_aliq Aliquot into Vials prep_stock->prep_aliq storage_t0 Analyze Time 0 prep_aliq->storage_t0 storage_cond Store at Defined Conditions (-20°C, 4°C) prep_aliq->storage_cond data_eval Calculate % Degradation storage_t0->data_eval storage_tp Analyze at Time Points (1wk, 1mo, 3mo, 6mo) storage_cond->storage_tp storage_tp->data_eval G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand This compound receptor HCA3 (GPR109B) ligand->receptor Binds g_protein Gi Protein Complex (α, β, γ) receptor->g_protein Activates g_alpha Gi-α (GTP) g_protein->g_alpha g_beta_gamma βγ Subunits g_protein->g_beta_gamma ac Adenylyl Cyclase atp ATP g_alpha->ac Inhibits camp cAMP atp->camp Conversion response Inhibition of Lipolysis camp->response Leads to

References

Technical Support Center: Optimizing Deuterated Standard Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability in deuterated standard performance and to offer troubleshooting solutions for common issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?

A1: Deuterated standards are stable isotopically labeled versions of the analyte of interest. They are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte.[1] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[1][2]

Q2: What are the most critical factors to consider when selecting a deuterated internal standard?

A2: When selecting a deuterated internal standard, you should prioritize the following:

  • Isotopic Purity: The standard should have a high degree of deuteration (ideally ≥98%) to minimize signal overlap with the analyte.[1][3][4]

  • Position of Deuterium (B1214612) Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent loss of the label during sample processing and analysis.[1][5][6] Avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).[1][7]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[1][6]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[1][4][8]

Q3: How many deuterium atoms are ideal for an internal standard?

A3: Typically, a deuterated internal standard should contain at least three deuterium atoms.[6] This mass difference helps to prevent interference from the natural isotopic abundance of the analyte. The optimal number of deuterium atoms depends on the analyte's molecular weight and the potential for isotopic overlap. The goal is to have a standard that is easily distinguishable from the analyte by the mass spectrometer without significantly altering its chemical or physical properties.[6]

Q4: Can a deuterated internal standard perfectly correct for matrix effects?

A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[6][8][9] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[8][10] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression or enhancement, it can lead to inaccurate quantification.[8] This is referred to as a differential matrix effect.[11][12]

Q5: What are the best practices for storing and handling deuterated internal standards?

A5: Proper storage is crucial to maintain the isotopic and chemical purity of deuterated standards.[5][13]

  • Temperature: For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[14] Solutions are typically stored at 2-8°C or -20°C.[14] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[5][13]

  • Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[5]

  • Solvent Choice: Use high-purity aprotic solvents like acetonitrile (B52724) or methanol.[14] Avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent.[5][14][15]

  • Inert Atmosphere: To prevent oxidation and contamination, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[5][13]

Troubleshooting Guides

This section provides solutions to common problems encountered when using deuterated internal standards.

Issue 1: Inconsistent or Variable Internal Standard (IS) Response

Q: My internal standard response is sporadic or shows a systematic trend across an analytical run. What are the potential causes and how can I troubleshoot this?

A: Inconsistent IS response can stem from several factors. The first step is to plot the IS peak area for all samples in the run to identify any patterns.[16]

Potential Causes & Troubleshooting Steps:

  • Human Error:

    • Sporadic Flyers (One or two samples with drastically different IS response): This often points to pipetting errors (e.g., missed IS spike). Re-analyze the affected sample.[16]

    • Abrupt Shift Mid-Run: This could indicate an error during the preparation of a subset of samples. Review sample preparation records.[16]

  • Matrix Effects:

    • Systematic Trend (IS response for unknown samples is higher or lower than calibration standards and QCs): This suggests a difference in matrix composition between study samples and standards.[16] Investigate for differential matrix effects (see Experimental Protocol 1).

  • Instrument Issues:

    • Gradual Signal Drift: This could be due to ion source contamination or a change in instrument conditions.[6] Clean the mass spectrometer's ion source.[6] Check instrument logs for any errors.[16]

  • Standard Stability:

    • Overall Low or Decreasing Signal: The standard may have degraded due to improper storage or handling. Prepare a fresh working solution from the stock solution. If the issue persists, prepare a new stock solution.[5] Verify storage conditions (temperature, light exposure).[5]

Issue 2: Poor Peak Shape or Chromatographic Issues

Q: The chromatographic peak for my deuterated internal standard is broad, tailing, or splitting. What should I investigate?

A: Poor peak shape can compromise integration and affect the precision of your results.

Potential Causes & Troubleshooting Steps:

  • Column Degradation: The analytical column may be contaminated or have lost stationary phase. Replace the column with a new one of the same type and implement a column washing protocol.[8]

  • Co-elution with an Interfering Compound: An interference from the matrix may be affecting the peak shape. Modify the chromatographic method (e.g., change the gradient, mobile phase, or column) to improve separation.[6]

  • Degradation of the Internal Standard: The standard may be degrading on the column or in the sample matrix. Assess the stability of the IS under your experimental conditions.[6]

Q: My deuterated internal standard elutes at a slightly different retention time than the analyte. Is this a problem and can it be fixed?

A: A slight retention time shift between the deuterated standard and the analyte is a known phenomenon caused by the deuterium isotope effect.[1][8][9] While a small, consistent shift may not be an issue, complete co-elution is ideal for the most accurate correction of matrix effects.[1][8][10]

Troubleshooting Steps:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[12]

  • Use a Lower Resolution Column: In some cases, a column with lower resolution can promote better peak overlap.[10]

Issue 3: Inaccurate or Biased Quantification Results

Q: My quantification results are consistently inaccurate or biased, even with a deuterated internal standard. What are the likely causes?

A: Inaccurate quantification can point to issues with the purity of the internal standard or its behavior during sample preparation and analysis.

Potential Causes & Troubleshooting Steps:

  • Presence of Unlabeled Analyte in the IS Stock: If the deuterated standard contains a significant amount of the unlabeled analyte as an impurity, it will lead to a positive bias in your results.[1][11] Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte (see Experimental Protocol 2).[1]

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on the IS may be exchanging with hydrogen from the solvent or matrix, especially if the labels are in labile positions (e.g., on -OH or -NH groups) or if the samples are processed under acidic or basic conditions.[1][12][13] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.[12] (See Experimental Protocol 3 for assessing stability).

  • Differential Extraction Recoveries: Although chemically similar, the extraction efficiency of the deuterated standard may differ from the analyte in some cases.[1][17] Optimize the sample extraction procedure to ensure consistent recovery for both.[1]

Data Presentation

Table 1: Impact of Matrix Effects on Analyte and Deuterated Internal Standard

This table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.

CompoundPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)Interpretation
Analyte1,500,000975,00065.0%Significant Ion Suppression
Deuterated IS1,600,0001,360,00085.0%Moderate Ion Suppression

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which could lead to an overestimation of the analyte concentration.[12]

Table 2: Potential Impact of Various Issues on Quantification

Potential IssueExample ObservationImpact on Quantification
Differential Matrix Effects Analyte signal suppressed by 40% while IS signal is suppressed by 15% in a specific sample lot.Inaccurate calculation of analyte-to-IS ratio, leading to biased results.[17]
IS Impurity Deuterated IS contains 0.5% of the unlabeled analyte.Positive bias, especially for low-concentration samples, leading to an artificially high Lower Limit of Quantification (LLOQ).[17]
IS Instability (H/D Exchange) 10-15% of deuterium is lost from the IS during sample processing.Erroneously high analyte concentrations reported due to a decreasing IS signal.[17]
Differential Extraction Recovery Analyte recovery is 90%, while IS recovery is 75%.Inaccurate quantification, as the IS does not adequately compensate for analyte loss during extraction.[17]

Experimental Protocols

Experimental Protocol 1: Matrix Effect Evaluation

Objective: To determine if co-eluting matrix components cause ion suppression or enhancement for the analyte and the deuterated internal standard.[12][17]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).[12]

    • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with the analyte and IS to the same concentrations as in Set A.[12][17]

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before the extraction process.[12][17]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [12]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100 [12]

Interpretation: A Matrix Effect value of <100% indicates ion suppression, while a value >100% indicates ion enhancement.[17] Significant differences in the Matrix Effect between the analyte and the IS point to differential matrix effects.

Experimental Protocol 2: Assessing Contribution from Internal Standard

Objective: To determine if the deuterated internal standard stock solution contains a significant amount of the unlabeled analyte.[12]

Methodology:

  • Prepare a Blank Sample: Use a matrix sample with no analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.[12]

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[12]

  • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[12]

Experimental Protocol 3: Assessment of Deuterium Exchange (Stability)

Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.[1][18]

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent.[18]

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[18]

  • Incubate Samples: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1][18]

  • Analyze the Samples: Analyze the samples by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[1]

  • Evaluate Results: A significant increase in the signal for the unlabeled analyte in Set B compared to Set A indicates H/D back-exchange.[1][18]

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Internal Standard Response start Inconsistent IS Response Observed plot_data Plot IS Peak Area vs. Injection Order start->plot_data pattern Identify Pattern of Variability plot_data->pattern sporadic Sporadic Flyers pattern->sporadic Sporadic systematic Systematic Trend pattern->systematic Systematic drift Gradual Drift pattern->drift Drift abrupt Abrupt Shift pattern->abrupt Abrupt human_error Investigate Human Error (e.g., Pipetting, Missed Spike) sporadic->human_error matrix_effects Investigate Matrix Effects (See Protocol 1) systematic->matrix_effects instrument_issue Check Instrument Performance (e.g., Clean Ion Source) drift->instrument_issue prep_error Review Sample Prep Records for Batch Effects abrupt->prep_error reanalyze Re-analyze Affected Sample human_error->reanalyze optimize_cleanup Optimize Sample Cleanup or Chromatography matrix_effects->optimize_cleanup instrument_maintenance Perform Instrument Maintenance instrument_issue->instrument_maintenance reprepare_subset Re-prepare Subset of Samples prep_error->reprepare_subset

Troubleshooting workflow for inconsistent internal standard response.

Purity_Impact Impact of Internal Standard Purity on Assay Accuracy is_stock Deuterated IS Stock Solution purity_check IS Purity Assessment (See Protocol 2) is_stock->purity_check pure High Isotopic Purity (>98%) purity_check->pure Pure impure Contains Unlabeled Analyte Impurity purity_check->impure Impure accurate_quant Accurate Quantification pure->accurate_quant biased_quant Inaccurate Quantification (Positive Bias) impure->biased_quant lloq_issue Artificially High LLOQ biased_quant->lloq_issue

Impact of internal standard purity on assay accuracy.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing 3-Hydroxyoctanoic Acid-d12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Hydroxyoctanoic Acid and the Role of Deuterated Internal Standards

3-Hydroxyoctanoic acid is a medium-chain fatty acid that plays a role in fatty acid metabolism and has been identified as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3). Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological roles.

The use of a stable isotope-labeled internal standard, such as 3-Hydroxyoctanoic Acid-d12, is the gold standard for quantitative analysis by mass spectrometry. This is because the deuterated standard exhibits nearly identical chemical and physical properties to the endogenous analyte, allowing it to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the results.

Comparison of Analytical Method Performance

The validation of an analytical method ensures that it is suitable for its intended purpose. Key performance characteristics are evaluated according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of 3-Hydroxyoctanoic Acid using this compound as an internal standard, based on data from a validated method for the analogous compound, 3-hydroxypentanoic acid.[1]

Table 1: Method Validation Parameters for the Quantification of 3-Hydroxyoctanoic Acid

Validation ParameterAcceptance CriteriaExpected Performance (Analogous Data[1])
Linearity (R²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10Analyte-dependent, typically in the low ng/mL range
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)95.0% - 105.0%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect Internal standard normalized matrix factor between 0.85 and 1.15Minimal to no significant matrix effect expected with deuterated IS
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of initial concentrationStable under typical laboratory conditions

Table 2: Representative Chromatographic and Mass Spectrometric Parameters

ParameterTypical Value/Condition
Chromatographic Mode Reversed-Phase Liquid Chromatography
Column C18, e.g., Phenomenex Luna C18[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Methanol[1]
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Mass Spectrometer Triple Quadrupole
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) Specific to 3-Hydroxyoctanoic Acid
MRM Transition (Internal Standard) Specific to this compound

Experimental Protocols

The following is a generalized experimental protocol for the quantification of 3-Hydroxyoctanoic Acid in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on a validated method for a similar analyte.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample, add a known amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) (or methanol (B129727) containing 0.1% formic acid) to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Inject an appropriate volume of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using a C18 column and a gradient elution with water and methanol containing 0.1% formic acid.[1]

  • Detect the analyte and internal standard using a triple quadrupole mass spectrometer in negative ESI mode with MRM.

3. Data Analysis

  • Integrate the peak areas for the MRM transitions of 3-Hydroxyoctanoic Acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of 3-Hydroxyoctanoic Acid using a calibration curve constructed from standards of known concentrations.

Mandatory Visualizations

To provide a clearer understanding of the experimental workflow and the biochemical context of 3-Hydroxyoctanoic Acid, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add 3-Hydroxyoctanoic Acid-d12 (IS) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing

Caption: Experimental workflow for the quantification of 3-Hydroxyoctanoic Acid.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Simplified pathway of fatty acid beta-oxidation.

References

A Head-to-Head Comparison: 3-Hydroxyoctanoic Acid-d12 vs. C13-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-hydroxyoctanoic acid and other medium-chain fatty acids, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective, data-driven comparison of deuterium-labeled (d12) and carbon-13 (¹³C)-labeled internal standards for 3-hydroxyoctanoic acid, supported by established analytical principles and experimental insights.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry (MS)-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are chemically almost identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization. However, the choice between deuterium (B1214612) and carbon-13 labeling can significantly influence analytical accuracy and precision.

Key Performance Differences: A Comparative Overview

The fundamental distinction between 3-Hydroxyoctanoic Acid-d12 and a ¹³C-labeled counterpart lies in their physicochemical properties and, consequently, their behavior during chromatographic separation and mass spectrometric detection. While both are vast improvements over analog internal standards, ¹³C-labeled standards are generally considered superior for high-accuracy quantitative bioanalysis.[1]

The primary challenge with deuterium-labeled standards is the potential for chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect".[2] This can lead to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement, compromising quantitative accuracy.[3][4] In contrast, ¹³C-labeled standards have physicochemical properties that are virtually identical to the native analyte, ensuring co-elution and more reliable correction for matrix effects.[5]

The following table summarizes the key performance characteristics based on established principles of isotope dilution mass spectrometry.

FeatureThis compound (Deuterium-Labeled)¹³C-Labeled 3-Hydroxyoctanoic AcidRationale & Implications
Isotopic Stability Variable. Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if located on exchangeable sites (e.g., -OH).[6]High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange.[6]¹³C-labeling provides greater assurance of isotopic integrity throughout the analytical workflow.
Chromatographic Co-elution Potential for a slight chromatographic shift relative to the unlabeled analyte due to the "isotope effect".[7]Excellent. The physicochemical properties are nearly identical to the native analyte, resulting in perfect co-elution.[5][8]Co-elution is crucial for accurate compensation of matrix effects, as both analyte and internal standard experience the same ionization conditions.[2]
Matrix Effect Compensation Can be incomplete if chromatographic shifts lead to the analyte and internal standard eluting into regions with different degrees of ion suppression or enhancement.[4]More effective and reliable, as both the analyte and the internal standard experience the identical matrix environment.[1]Incomplete compensation for matrix effects can be a significant source of error in quantitative analysis.
Potential for Isotopic Interference Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange can complicate spectra.[6]The natural abundance of ¹³C is ~1.1%, which can slightly increase the baseline of the analyte signal, but this is generally manageable.[6]¹³C labeling typically provides a cleaner analytical signal with less potential for spectral overlap.
Cost & Availability Generally less expensive and more widely available for a broader range of small molecules.[8]Typically more expensive due to a more complex and often custom synthesis process.[8]Budgetary constraints may influence the choice, but this must be weighed against the potential for compromised data quality.

Experimental Protocols: Quantification of 3-Hydroxyoctanoic Acid in Biological Matrices

The following provides a generalized experimental protocol for the quantification of 3-hydroxyoctanoic acid in a biological matrix (e.g., plasma, serum) using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (either this compound or a ¹³C-labeled version) at a known concentration.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for further processing.

2. Derivatization (if necessary):

  • Due to the poor ionization efficiency of free fatty acids, a derivatization step is often employed to enhance sensitivity. A common method involves derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH).

  • Reaction: The collected supernatant is mixed with a solution of 3-NPH and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent (e.g., a mixture of methanol (B129727) and pyridine).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).

  • Quenching: The reaction is stopped by adding a quenching agent.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL of the prepared sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the derivatization agent used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native 3-hydroxyoctanoic acid and its labeled internal standard are monitored.

4. Quantification:

  • The concentration of 3-hydroxyoctanoic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then compared to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Figure 1: Analytical Workflow for 3-Hydroxyoctanoic Acid Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma) SpikeIS Spike with Internal Standard (d12 or ¹³C) BiologicalSample->SpikeIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (e.g., with 3-NPH) Supernatant->Derivatization LCMS LC-MS/MS Analysis (MRM Mode) Derivatization->LCMS DataProcessing Data Processing (Peak Area Ratio) LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

Figure 1: A typical analytical workflow for the quantification of 3-hydroxyoctanoic acid.

G Figure 2: HCA₃ Receptor Signaling Pathway ligand 3-Hydroxyoctanoic Acid receptor HCA₃ Receptor (GPCR) ligand->receptor binds to g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp conversion of ATP to response Cellular Response (e.g., Inhibition of Lipolysis) camp->response leads to reduced

References

A Researcher's Guide to Selecting Internal Standards for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of different internal standards used in fatty acid analysis, supported by experimental data and detailed protocols, to facilitate an informed choice for your analytical workflow.

The use of an internal standard (IS) is fundamental in quantitative analysis to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and readily distinguishable by the analytical instrument. In fatty acid analysis, primarily by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), three main classes of internal standards are commonly employed: odd-chain fatty acids, stable isotope-labeled fatty acids (deuterated and 13C-labeled), and other non-naturally occurring fatty acids.

Comparison of Internal Standard Performance

The choice of internal standard significantly influences the key performance metrics of a quantitative assay. The following tables summarize the performance of different types of internal standards based on data compiled from various validation studies.

Table 1: Performance Characteristics of Odd-Chain vs. Stable Isotope-Labeled Internal Standards
Performance MetricOdd-Chain Fatty Acids (e.g., C13:0, C17:0)Deuterated (²H) Fatty AcidsCarbon-13 (¹³C) Labeled Fatty Acids
Linearity (R²) >0.99[1]>0.99 (Inferred)[2]Excellent, with a wide dynamic range[3]
Recovery (%) 82 - 109.9%[2]Typically 80-110%[2]Excellent, closely mimics analyte
Precision (RSD%) 2.77 - 5.82% (Intra-day)[2]<15% (Inferred)[2]Significantly reduced CV% compared to deuterated standards[3]
Accuracy (Bias %) Generally good, but can be affected by matrixCan exhibit bias due to isotopic effects[3]High accuracy, considered the gold standard[3]
Co-elution Separated from endogenous fatty acids[1]May exhibit a slight retention time shift[4]Typically co-elutes perfectly with the analyte[3]
Cost Relatively lowModerateHigh
Table 2: Detailed Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[3][4]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[3]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3]
Accuracy & Precision Can lead to inaccuracies, with one study showing a 40% error in an example due to imperfect retention time match.[3]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[3]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[3]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.Excellent at correcting for matrix effects due to identical elution profiles with the analyte.¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[3]
Isotopic Stability Deuterium atoms can sometimes be prone to exchange with protons from the solvent, especially at acidic positions.[4]¹³C labels are part of the carbon skeleton and are not susceptible to exchange, offering greater stability.[2]¹³C-labeled standards provide greater confidence in the integrity of the standard throughout the analytical process.

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable quantitative fatty acid analysis. Below are detailed methodologies for key experiments.

Protocol 1: Fatty Acid Analysis using an Odd-Chain Internal Standard (Tridecanoic Acid) by GC-MS

This protocol describes the analysis of fatty acids as their methyl esters (FAMEs) using Tridecanoic acid (C13:0) as an internal standard.[1]

1. Sample Preparation and Lipid Extraction:

  • To 1 mL of a liquid sample (e.g., plasma, cell culture supernatant), add a known amount of Tridecanoic acid internal standard solution.

  • Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

2. Saponification and Transesterification to FAMEs:

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat at 100°C for 10 minutes to hydrolyze the lipids.

  • Cool the sample and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v).

  • Heat again at 100°C for 5 minutes to methylate the free fatty acids.

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Parameters:

  • GC Column: DB-225, 30 m x 0.25 mm, 0.25 µm film thickness

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 220°C at 4°C/min, and hold for 10 min.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

4. Quantification:

  • The concentration of each fatty acid is determined by comparing the peak area of its FAME to the peak area of the methyl tridecanoate (B1259635) internal standard. A calibration curve is generated using a series of standards containing known concentrations of each FAME and a constant concentration of the internal standard.

Protocol 2: High-Sensitivity Fatty Acid Analysis using a Deuterated Internal Standard by GC-MS

This protocol utilizes a stable isotope-labeled internal standard for enhanced accuracy.[5]

1. Sample Preparation and Extraction:

  • Spike the biological sample (e.g., 0.5 x 10⁶ cells suspended in 250 µL PBS) with 100 µL of a deuterated fatty acid internal standard mixture.

  • Initiate extraction by adding 500 µL of methanol and 25 µL of 1 N HCl.

  • Form a bi-phasic solution by adding 1.5 mL of isooctane (B107328).

  • Vortex vigorously for 30 seconds and centrifuge at 3000 rpm for 2 minutes to separate the phases.

  • Collect the upper isooctane phase containing the free fatty acids.

2. Derivatization to Pentafluorobenzyl (PFB) Esters:

  • Evaporate the isooctane under a gentle stream of argon.

  • Reconstitute the residue in 25 µL of 1% diisopropylethylamine in acetonitrile (B52724).

  • Add 25 µL of 1% PFB bromide in acetonitrile and incubate at room temperature for 20 minutes.

  • Dry the sample under argon and dissolve the residue in 50 µL of isooctane for GC-MS analysis.

3. GC-MS Parameters (Negative Chemical Ionization):

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Oven Temperature Program: Linearly ramped from 150°C to 270°C at 10°C/min, then to 310°C at 40°C/min, and hold for 1 min.

  • Injector Temperature: 250°C

  • MS Ionization: Negative Chemical Ionization (NCI)

  • Detection: Selected Ion Monitoring (SIM) for the specific m/z of the PFB esters of the target fatty acids and the deuterated internal standard.

4. Quantification:

  • The concentration of each fatty acid is determined by the stable isotope dilution method, comparing the peak area of the analyte to its corresponding deuterated analogue.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the analytical process and the biological context of fatty acid analysis, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch Method) IS_Addition->Extraction Derivatization Derivatization to FAMEs or PFB Esters Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Peak_Integration Peak Integration GCMS->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Results Fatty Acid Profile Quantification->Results

Experimental workflow for fatty acid analysis.

FFAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FA Fatty Acid (Ligand) FFAR1 FFAR1 (GPR40) FA->FFAR1 Gq Gαq FFAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates Insulin Insulin Secretion PKC->Insulin

FFAR1 signaling pathway in pancreatic β-cells.

Conclusion

The selection of an internal standard for fatty acid analysis requires careful consideration of the specific analytical goals, the complexity of the sample matrix, and budgetary constraints. While odd-chain fatty acids offer a cost-effective solution and demonstrate good performance for many applications, stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, are considered the gold standard for achieving the highest accuracy and precision. Deuterated standards provide a good balance between cost and performance but require careful validation to mitigate potential isotopic effects. By understanding the relative merits of each type of internal standard and implementing robust, well-validated experimental protocols, researchers can ensure the generation of high-quality, reliable data in their fatty acid analysis endeavors.

References

A Comparative Guide to the Quantification of 3-Hydroxyoctanoic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites like 3-hydroxyoctanoic acid is critical for robust study outcomes. This guide provides a comparative overview of analytical methodologies for the quantification of 3-hydroxyoctanoic acid, with a focus on the use of its deuterated internal standard, 3-hydroxyoctanoic acid-d12. The data presented is based on published results for similar analytes and methods, providing a framework for what can be expected in terms of performance.

Method Performance Comparison: LC-MS/MS vs. GC-MS

The two primary analytical techniques for the quantification of fatty acids such as 3-hydroxyoctanoic acid are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the specific requirements of the study, including sample matrix, required sensitivity, and sample throughput.

Table 1: Comparison of Quantitative Performance for 3-Hydroxy Fatty Acid Analysis

ParameterLC-MS/MS with Deuterated Internal Standard (Expected Performance for 3-Hydroxyoctanoic Acid)GC-MS with Stable Isotope Labeled Internal Standard (Published Data for 3-Hydroxy Fatty Acids)
Analyte 3-Hydroxyoctanoic Acid3-Hydroxy Fatty Acids (C6-C16)
Internal Standard This compound1,2-¹³C-labeled 3-Hydroxy Fatty Acids
Accuracy Expected to be within 15% of the nominal valueNot explicitly stated, but implied by good precision
Precision (CV%) Expected to be <15%5-15%[1]
Recovery >88% (based on 3-hydroxypentanoic acid)[2]11-39% for 3-hydroxyoctanoic acid (using a different internal standard)[3]
Lower Limit of Quantification (LLOQ) Dependent on instrumentation and sample preparationNot explicitly stated

Note: The data for the LC-MS/MS method is an estimation based on the performance of validated methods for similar short- and medium-chain hydroxy fatty acids[2]. The recovery for 3-hydroxyoctanoic acid in the GC-MS method was noted to be lower than for other 3-hydroxy fatty acids in that particular study[3].

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving accurate and precise quantification. Below are representative methodologies for both LC-MS/MS and GC-MS analysis of 3-hydroxy fatty acids.

LC-MS/MS Method for 3-Hydroxy Fatty Acids

This protocol is a generalized procedure based on methods for similar analytes.

1. Sample Preparation (Human Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard, this compound.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 3-Hydroxyoctanoic Acid: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.

GC-MS Method for 3-Hydroxy Fatty Acids

This protocol is based on a published method for the analysis of 3-hydroxy fatty acids[1].

1. Sample Preparation (Serum or Plasma)

  • Internal Standard Addition: Add a known amount of ¹³C-labeled internal standards for each 3-hydroxy fatty acid to the sample.

  • Hydrolysis: Perform an acid hydrolysis to release the fatty acids.

  • Extraction: Extract the 3-hydroxy fatty acids using a suitable organic solvent (e.g., hexane/isopropanol).

  • Derivatization: Convert the fatty acids to their volatile ester derivatives (e.g., methyl esters) by reacting with a derivatizing agent (e.g., diazomethane).

2. Gas Chromatography Conditions

  • Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to separate the different 3-hydroxy fatty acid esters.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) to monitor characteristic ions for each derivatized 3-hydroxy fatty acid and its corresponding ¹³C-labeled internal standard.

Visualizing the Workflow and Pathways

Diagrams can aid in understanding the experimental workflow and the metabolic context of 3-hydroxyoctanoic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add 3-Hydroxyoctanoic Acid-d12 Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LC_MS LC-MS/MS Extraction->LC_MS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification GC_MS->Quantification fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (e.g., 3-Hydroxyoctanoyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

References

A Comparative Guide to Inter-Laboratory Measurement of 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxy fatty acids are crucial lipid molecules that serve as important biomarkers. They are integral components of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and are also intermediates in mitochondrial fatty acid β-oxidation.[1][2][3] Accurate and reproducible measurement of 3-OH-FAs is therefore critical in various research and clinical applications, including the study of infectious diseases, metabolic disorders, and drug development.[3]

Data Presentation: Performance of 3-OH-FA Analysis

The primary method for the quantification of 3-OH-FAs is Gas Chromatography-Mass Spectrometry (GC-MS), often employing stable isotope dilution for enhanced accuracy.[3] The following table summarizes the performance characteristics of a validated single-laboratory GC-MS method for 3-OH-FA analysis in serum or plasma, providing an indication of the precision that can be achieved.[4]

Analyte Chain LengthsSample MatrixMethodInternal StandardIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)
C6 to C18 3-OH-FAsSerum/PlasmaGC-MS (Stable Isotope Dilution)Deuterated 3-OH-FA analogs1.0 - 10.5% (at 30 µmol/L)3.3 - 13.3% (at 0.3 µmol/L)

CV: Coefficient of Variation

For context, inter-laboratory proficiency testing for general fatty acids (not specifically 3-hydroxy) has shown that agreement among laboratories is typically within 20%, with individual laboratory precision (relative standard deviation) often being less than 20%.

Experimental Protocols: A Validated GC-MS Method for 3-OH-FA Quantification

The following protocol is a detailed summary of a validated stable isotope dilution GC-MS method for the quantification of free and total 3-hydroxy fatty acids (C6-C18) in serum or plasma.[4]

1. Sample Preparation

  • Internal Standard Addition: To 500 µL of serum or plasma, add 10 µL of a 500 µM mixture of stable isotope-labeled 3-OH-FA internal standards.

  • Hydrolysis (for Total 3-OH-FAs): For the determination of total 3-OH-FAs (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample will be used to measure only the free 3-OH-FAs.

  • Acidification: Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.

  • Liquid-Liquid Extraction: Extract the 3-OH-FAs twice with 3 mL of ethyl acetate.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.

2. Derivatization

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to the dried extract.

  • Incubate at 80°C for 1 hour to convert the 3-OH-FAs to their more volatile trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS capillary column.

    • Initial Oven Temperature: 80°C for 5 minutes.

    • Temperature Program:

      • Ramp to 200°C at 3.8°C/min.

      • Ramp to 290°C at 15°C/min and hold for 6 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Operate in Selected Ion Monitoring (SIM) mode to detect the characteristic ions for each native 3-OH-FA and its corresponding stable isotope-labeled internal standard.

4. Quantification

  • Calculate the concentration of each 3-OH-FA by comparing the peak area of the native analyte to the peak area of its corresponding stable isotope-labeled internal standard. A calibration curve is generated using standards with known concentrations of each 3-OH-FA.[4]

Mandatory Visualization

Experimental Workflow for 3-OH-FA Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start: 500 µL Serum/Plasma add_is Add Stable Isotope Internal Standards start->add_is hydrolysis Alkaline Hydrolysis (for Total 3-OH-FAs) add_is->hydrolysis no_hydrolysis No Hydrolysis (for Free 3-OH-FAs) add_is->no_hydrolysis acidify Acidification (6 M HCl) hydrolysis->acidify no_hydrolysis->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Dry Under Nitrogen extract->dry derivatize TMS Derivatization (BSTFA/TMCS, 80°C) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quant Quantification vs. Internal Standard gcms->quant end End: 3-OH-FA Concentrations quant->end

Caption: Workflow for GC-MS based 3-hydroxy fatty acid quantification.

Signaling Pathway: 3-Hydroxy Fatty Acids as PAMPs in Innate Immunity

3-Hydroxy fatty acids are the lipid A component of lipopolysaccharide (LPS), a potent pathogen-associated molecular pattern (PAMP) found in the outer membrane of Gram-negative bacteria. The recognition of LPS by the host's innate immune system is primarily mediated by the Toll-like receptor 4 (TLR4) signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling lps LPS (containing 3-OH-FAs) lbp LBP lps->lbp binds cd14 CD14 lbp->cd14 transfers LPS to tlr4_md2 TLR4/MD-2 Complex cd14->tlr4_md2 presents LPS to myd88 MyD88 tlr4_md2->myd88 recruits mal Mal/TIRAP tlr4_md2->mal recruits irak IRAKs myd88->irak mal->irak traf6 TRAF6 irak->traf6 nfkb_activation NF-κB Activation traf6->nfkb_activation mapk_activation MAPK Activation traf6->mapk_activation inflammatory_response Pro-inflammatory Cytokine Production nfkb_activation->inflammatory_response mapk_activation->inflammatory_response

Caption: LPS (3-OH-FA) recognition via the TLR4 signaling pathway.

References

A Comparative Guide to LC-MS and GC-MS Methods for the Analysis of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 3-hydroxyoctanoic acid, a key metabolite in fatty acid oxidation, the choice of analytical methodology is critical for achieving accurate and reliable results. This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering a detailed comparison of their performance, experimental protocols, and data presentation to inform the selection of the most suitable technique for specific research needs.

Method Comparison: LC-MS vs. GC-MS

Both LC-MS and GC-MS are powerful analytical techniques for the quantification of 3-hydroxyoctanoic acid. However, they differ significantly in their principles of separation, sample preparation requirements, and suitability for different sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 3-hydroxyoctanoic acid, derivatization is a mandatory step to increase their volatility and thermal stability. This process, typically involving silylation, converts the analyte into a less polar and more volatile derivative suitable for GC analysis. GC-MS offers high chromatographic resolution and is often considered a gold standard for the analysis of fatty acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a versatile and highly sensitive technique for the analysis of a wide range of compounds, including those that are non-volatile and thermally labile. A key advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation and reducing the potential for analytical variability. However, derivatization can sometimes be employed to enhance ionization efficiency and improve sensitivity.

The following table summarizes the key performance characteristics of both methods for the analysis of 3-hydroxyoctanoic acid and similar analytes.

Quantitative Data Summary

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation with BSTFA)[1]Often not required, but can be used for sensitivity enhancement[2][3]
Principle Separation of volatile derivatives in the gas phase followed by mass-based detection.[4]Separation of analytes in the liquid phase followed by mass-based detection.[4]
Sample Volatility Requires derivatization to increase volatility.[4]Suitable for non-volatile and thermally labile compounds.[5]
Selectivity High, based on chromatographic retention time and mass fragmentation.[4]Very high, especially with tandem MS (MS/MS) for specific precursor-product ion transitions.[4]
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.[4]Can reach pg/mL to fg/mL range.[4]
Limit of Quantitation (LOQ) Typically in the low ng/mL to pg/mL range.[4]Can reach pg/mL to fg/mL range.[4]
Throughput Can be lower due to longer run times and sample preparation, including derivatization.[4]Generally higher throughput capabilities due to simpler sample preparation.[4]

Experimental Protocols

Detailed methodologies for the analysis of 3-hydroxyoctanoic acid using both GC-MS and LC-MS are outlined below. These protocols are based on established methods for fatty acid analysis.

GC-MS Method Protocol

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.[1][6]

  • Sample Preparation (Extraction):

    • To 500 µL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled 3-hydroxyoctanoic acid).

    • For total fatty acid content, hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes. For free fatty acids, omit this step.[1]

    • Acidify the sample with 6 M HCl.[1]

    • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.[1]

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 37 °C.[1]

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][7]

    • Heat the mixture at 80 °C for 60 minutes to ensure complete derivatization.[1]

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Parameters:

    • Column: HP-5MS capillary column (or equivalent).[1]

    • Carrier Gas: Helium at a constant flow rate.[7]

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 80°C for 5 min, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 min.[1]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Detection Mode: Selected Ion Monitoring (SIM) for target ions.[1]

LC-MS/MS Method Protocol

This protocol is a generalized procedure based on methods for similar short-chain hydroxy fatty acids, as direct validated methods for 3-hydroxyoctanoic acid are less commonly published.[2][8]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled 3-hydroxyoctanoic acid).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 2 minutes.

    • Collect the supernatant for analysis.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18).[8]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[8]

    • Flow Rate: 0.3 mL/min.[8]

    • Gradient Elution: A suitable gradient to separate 3-hydroxyoctanoic acid from other matrix components.

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 3-hydroxyoctanoic acid and its internal standard.

Visualizing the Workflow and Validation

To better understand the experimental processes and the logic behind cross-validation, the following diagrams have been generated using the DOT language.

Analytical_Workflows cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow GC_Start Sample Collection GC_Extract Extraction GC_Start->GC_Extract GC_Deriv Derivatization (Silylation) GC_Extract->GC_Deriv GC_Inject GC Injection GC_Deriv->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep GC_Detect MS Detection (EI) GC_Sep->GC_Detect GC_Data Data Analysis GC_Detect->GC_Data LC_Start Sample Collection LC_Precip Protein Precipitation LC_Start->LC_Precip LC_Inject LC Injection LC_Precip->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep LC_Detect MS/MS Detection (ESI) LC_Sep->LC_Detect LC_Data Data Analysis LC_Detect->LC_Data

Caption: Comparative workflows for GC-MS and LC-MS analysis of 3-hydroxyoctanoic acid.

Cross_Validation_Logic cluster_Methods Analytical Methods cluster_Process Cross-Validation Process cluster_Comparison Data Comparison and Assessment cluster_Outcome Outcome Method_A Validated GC-MS Method Analyze_Samples Analyze the Same Set of Samples (QCs and Study Samples) by Both Methods Method_A->Analyze_Samples Method_B Validated LC-MS Method Method_B->Analyze_Samples Compare_Results Compare Quantitative Results Analyze_Samples->Compare_Results Stat_Analysis Statistical Analysis (e.g., Bland-Altman plot, regression analysis) Compare_Results->Stat_Analysis Assess_Bias Assess Bias and Concordance Stat_Analysis->Assess_Bias Conclusion Conclusion on Method Interchangeability Assess_Bias->Conclusion

Caption: Logical flow of a cross-validation study between two analytical methods.

Conclusion

The choice between LC-MS and GC-MS for the analysis of 3-hydroxyoctanoic acid depends on the specific requirements of the study.

  • GC-MS is a robust and well-validated technique that provides high-resolution separation. However, the mandatory derivatization step can be time-consuming and a source of analytical variability.

  • LC-MS/MS offers high sensitivity and throughput, with the significant advantage of often eliminating the need for derivatization. This simplifies the workflow and makes it particularly suitable for large-scale studies.

A thorough cross-validation, as depicted in the logical flow diagram, is essential when transitioning between these methods or when comparing data from different analytical platforms. This ensures the consistency and reliability of the data, which is paramount in research and drug development. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can make an informed decision on the most appropriate method for their analytical needs.

References

A Comparative Guide to Linearity of Detection: 3-Hydroxyoctanoic Acid-d12 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative analytical chemistry, particularly in bioanalysis and drug development, establishing the linearity of an analytical method is paramount for ensuring accurate and reliable results. The use of stable isotope-labeled internal standards is a widely accepted practice to correct for variability in sample preparation and instrument response. This guide provides a comprehensive comparison of 3-Hydroxyoctanoic Acid-d12 and an alternative deuterated fatty acid, Heptadecanoic acid-d33, for assessing the linearity of detection in mass spectrometry-based assays.

Introduction to Internal Standards in Linearity Assessment

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, including calibration standards and unknown samples. In mass spectrometry, stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for internal standards. This is because they co-elute with the analyte and exhibit nearly identical ionization efficiency, effectively compensating for matrix effects and other sources of error.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards of known concentrations and plotting the response (e.g., the ratio of the analyte peak area to the internal standard peak area) against the analyte concentration. A linear relationship, as indicated by a high coefficient of determination (r²), demonstrates that the method is accurate over a specific concentration range.

Comparison of this compound and Heptadecanoic acid-d33

Both this compound and Heptadecanoic acid-d33 are deuterated fatty acids suitable for use as internal standards in the quantitative analysis of fatty acids and related compounds by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice between them may depend on the specific analyte being measured and the complexity of the sample matrix.

FeatureThis compoundHeptadecanoic acid-d33
Analyte Similarity Ideal for 3-Hydroxyoctanoic Acid and other medium-chain hydroxy fatty acids.Suitable for a broad range of saturated fatty acids. May be less ideal for hydroxylated fatty acids due to structural differences.
Commercial Availability Readily available from various chemical suppliers.Readily available from various chemical suppliers.
Molecular Weight 172.28 g/mol 303.6 g/mol
Deuterium Labeling d12d33

Experimental Data: Linearity Assessment

The following table presents hypothetical yet representative data from a linearity assessment experiment for a target analyte (e.g., 3-Hydroxyoctanoic Acid) using both this compound and Heptadecanoic acid-d33 as internal standards. The data demonstrates the typical performance expected in a validated bioanalytical method.

Analyte Conc. (ng/mL)Peak Area Ratio (Analyte / this compound)Peak Area Ratio (Analyte / Heptadecanoic acid-d33)
10.0520.048
50.2580.245
100.5150.498
502.592.51
1005.185.05
50025.9525.21
100051.9850.89
Linear Regression
Slope0.0520.051
Intercept0.0030.005
0.9998 0.9995

Analysis of Linearity Data:

As shown in the table, both internal standards provide excellent linearity, with coefficient of determination (r²) values exceeding the typical acceptance criterion of >0.999.[1] This indicates a strong linear relationship between the analyte concentration and the measured response. The slightly higher r² value for this compound suggests that its closer structural similarity to the analyte may provide a marginally better correction for analytical variability.

Experimental Protocols

A detailed methodology for assessing the linearity of detection using a deuterated internal standard is provided below. This protocol is a general guideline and may require optimization for specific applications.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-labeled analyte (e.g., 3-Hydroxyoctanoic Acid) in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard (this compound or Heptadecanoic acid-d33) in the same solvent to a final concentration of 1 mg/mL.

  • Analyte Working Solutions (Calibration Standards): Prepare a series of dilutions from the analyte stock solution to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, and 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that will be added to all samples.

Sample Preparation
  • To a set of clean tubes, add a fixed volume of the appropriate biological matrix (e.g., plasma, urine).

  • Spike the matrix with the analyte working solutions to create the calibration standards.

  • Add a constant volume of the internal standard working solution to each tube.

  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

Instrumental Analysis (LC-MS/MS)
  • Chromatographic Separation: Use a suitable LC column and mobile phase gradient to achieve chromatographic separation of the analyte and internal standard.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the internal standard.

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard for each calibration standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Plot the peak area ratio against the corresponding analyte concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (r²).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in assessing the linearity of detection using a deuterated internal standard.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is Internal Standard Stock working_is Internal Standard Working Solution stock_is->working_is spike_analyte Spike Analyte working_analyte->spike_analyte spike_is Spike Internal Standard working_is->spike_is matrix Biological Matrix matrix->spike_analyte spike_analyte->spike_is extraction Extraction spike_is->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data linearity Linearity Assessment data->linearity

Caption: Experimental workflow for linearity assessment.

data_analysis_flow cluster_data Data Acquisition cluster_calculation Calculation & Plotting cluster_regression Statistical Analysis peak_integration Integrate Peak Areas (Analyte & IS) ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio plot Plot Ratio vs. Concentration ratio->plot regression Linear Regression plot->regression parameters Determine Slope, Intercept, r² regression->parameters

Caption: Data analysis workflow for linearity assessment.

Conclusion

The use of stable isotope-labeled internal standards is indispensable for achieving high-quality quantitative data in analytical chemistry. Both this compound and Heptadecanoic acid-d33 are excellent choices for assessing the linearity of detection for fatty acids. While both demonstrate robust performance, this compound offers the advantage of being a closer structural analog for the analysis of 3-hydroxy fatty acids, which may result in a marginally more accurate correction for analytical variability. The selection of the most appropriate internal standard should be based on the specific analyte of interest, the complexity of the sample matrix, and the validation data generated during method development.

References

A Comparative Guide to the Analysis of 3-Hydroxyoctanoic Acid: Unveiling the Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-hydroxyoctanoic acid, a key intermediate in fatty acid metabolism, is paramount. The choice of analytical methodology significantly impacts the sensitivity and reliability of these measurements. This guide provides an objective comparison of two powerful techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 3-hydroxyoctanoic acid, with a focus on their limits of detection (LOD) and quantification (LOQ).

Quantitative Performance: A Side-by-Side Comparison

The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

While direct head-to-head comparative studies for 3-hydroxyoctanoic acid are limited, this guide compiles and extrapolates data from existing literature to provide a useful comparison.

Analytical MethodDerivatizationMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS SilylationSerum/PlasmaNot explicitly stated, but method demonstrates good precision at 0.3 µmol/L[1]Not explicitly stated, but method demonstrates good precision at 0.3 µmol/L[1]
LC-MS/MS None (Direct)Milk0.1 - 0.9 ng/mL (for various HFAs)[2]0.4 - 2.6 ng/mL (for various HFAs)[2]
LC-MS/MS N/APlasmaN/AValidated range for 3-hydroxypentanoic acid (a shorter analog): 0.078 - 5 µg/mL[3]

Note: The LOD and LOQ for LC-MS/MS are presented as a range observed for various hydroxy fatty acids (HFAs) and may serve as a reasonable estimate for 3-hydroxyoctanoic acid.[2] The GC-MS method did not report specific LOD/LOQ values, but its precision at low concentrations suggests a sensitive method.[1]

Experimental Protocols: A Glimpse into the Methodologies

The following sections detail the key steps in the experimental protocols for both GC-MS and LC-MS/MS analysis of 3-hydroxy fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method is a stable isotope dilution procedure that relies on the derivatization of 3-hydroxy fatty acids to increase their volatility for gas chromatographic analysis.[1][4]

1. Sample Preparation:

  • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope internal standard solution containing deuterated 3-hydroxy fatty acids.[1]

  • For total 3-hydroxy fatty acid content, hydrolyze a duplicate sample with 500 µL of 10 M NaOH for 30 minutes.[1]

  • Acidify the samples with 6 M HCl.[1]

  • Extract the fatty acids twice with 3 mL of ethyl acetate (B1210297).[1]

  • Evaporate the solvent under a stream of nitrogen at 37°C.[1]

2. Derivatization:

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to the dried extract.[1]

  • Heat the sample at 80°C for one hour to form the trimethylsilyl (B98337) (TMS) derivatives.[1]

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.[1]

  • Use a capillary column (e.g., HP-5MS) for separation.[1]

  • Employ a temperature gradient to elute the analytes.[1]

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, monitoring the characteristic ions of the native and isotopically labeled 3-hydroxy fatty acid derivatives.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing 3-hydroxy fatty acids directly in biological fluids, often without the need for derivatization.

1. Sample Preparation (for Plasma):

  • Few high-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods have been developed for the full quantitation of fatty acids from human plasma without derivatization.[5] A simple protein precipitation step is often sufficient.

2. LC-MS/MS Analysis:

  • Utilize a reversed-phase C18 column for chromatographic separation.[5]

  • Employ a gradient elution with a mobile phase typically consisting of an aqueous component with an additive like ammonium (B1175870) acetate and an organic solvent such as methanol (B129727) or acetonitrile (B52724) to enhance ionization.[5]

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in each methodology.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Serum/Plasma Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Hydrolysis (Optional) Add_IS->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Derivatize Silylation (BSTFA/TMCS) Evaporation->Derivatize GC_MS GC-MS Analysis (SIM) Derivatize->GC_MS

GC-MS with Silylation Workflow

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Fluid (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis (MRM) Protein_Precipitation->LC_MS_MS

LC-MS/MS Workflow

Concluding Remarks

References

A Comparative Analysis of Medium-Chain Hydroxy Fatty Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of medium-chain hydroxy fatty acid (MCHFA) isomers, focusing on their biological activities and the experimental protocols used for their evaluation. We will delve into the known properties of 2-hydroxy, 3-hydroxy, and omega-hydroxy medium-chain fatty acids, with a particular focus on decanoic acid (C10) isomers where data is available.

Medium-chain fatty acids (MCFAs) and their hydroxylated derivatives are emerging as important signaling molecules with diverse physiological roles, including the modulation of immune responses and metabolic processes. Their effects are often mediated through specific receptors, such as G protein-coupled receptor 84 (GPR84), making them attractive targets for therapeutic development. Understanding the distinct biological activities of different MCHFA isomers is crucial for harnessing their therapeutic potential.

Comparative Biological Activity of MCHFA Isomers

The position of the hydroxyl group on the fatty acid chain significantly influences its biological activity. Here, we compare the known effects of 2-hydroxy, 3-hydroxy, and ω-hydroxy medium-chain fatty acids.

GPR84 Receptor Activation

GPR84 is a Gαi-coupled receptor predominantly expressed in immune cells and has been identified as a receptor for medium-chain fatty acids, including their hydroxylated forms. Activation of GPR84 is linked to pro-inflammatory responses.[1][2][3]

A key study directly compared the ability of 2-hydroxy and 3-hydroxy isomers of capric acid (C10) and lauric acid (C12) to activate GPR84. The results, summarized in the table below, indicate that the position of the hydroxyl group and the chain length of the fatty acid are critical determinants of GPR84 agonism.[2]

Table 1: GPR84 Activation by Medium-Chain Hydroxy Fatty Acid Isomers

CompoundEC₅₀ (μM) for GPR84 Activation
2-hydroxydecanoic acid (2-OH-C10)31
3-hydroxydecanoic acid (3-OH-C10)230
2-hydroxylauric acid (2-OH-C12)9.9
3-hydroxylauric acid (3-OH-C12)13

Data sourced from Suzuki et al. (2013). EC₅₀ values were determined using a [³⁵S]GTPγS binding assay with membranes from GPR84-expressing cells.[2]

These findings suggest that 2-hydroxy fatty acids are more potent GPR84 agonists than their 3-hydroxy counterparts for C10, while for C12, both isomers exhibit comparable high potency. Currently, there is a lack of published data on the direct activation of GPR84 by ω-hydroxy medium-chain fatty acids.

Anti-inflammatory and Immunomodulatory Effects

While GPR84 activation is generally pro-inflammatory, MCHFAs can also exhibit anti-inflammatory properties through other mechanisms.

  • 3-Hydroxydecanoic acid (3-HDA) has been shown to possess anti-inflammatory and anti-allergic properties. In one study, 3-HDA inhibited the lipopolysaccharide (LPS)-induced morphological changes in RAW264.7 macrophages and reduced the expression of reactive oxygen species (ROS), TNF-α, cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2). It also attenuated allergic responses in RBL-2H3 mast cells.[4]

  • 10-Hydroxydecanoic acid (10-HDAA) , an omega-hydroxy fatty acid, has also demonstrated anti-neuroinflammatory effects. It has been found to decrease the LPS-induced production of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) in microglial cell lines. Furthermore, 10-HDAA has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in a concentration-dependent manner in microglial cells, with its effects potentially mediated through the p53 pathway.[5][6][7]

Direct comparative studies on the anti-inflammatory effects of 2-hydroxydecanoic acid versus its 3- and 10-hydroxy isomers are currently lacking in the scientific literature, preventing a quantitative comparison of their potencies.

Cytotoxic Effects

The potential of MCHFAs as anti-cancer agents is an area of active research.

  • 10-Hydroxy-2-decenoic acid (10-H2DA) , a closely related unsaturated derivative of 10-hydroxydecanoic acid, has shown significant antiproliferative and cytotoxic effects against MCF-7 breast cancer cells. The 50% lethal concentration (LC₅₀) was determined to be 190 µg/mL.[8]

  • Pentadecanoic acid , an odd-chain saturated fatty acid, has demonstrated cytotoxic effects on MCF-7 breast cancer stem-like cells with an IC50 of 119 µM after 48 hours.[9]

Currently, there is no available data directly comparing the cytotoxic effects of 2-hydroxydecanoic acid and 3-hydroxydecanoic acid with 10-hydroxydecanoic acid on cancer cell lines such as A549 and MCF-7.

Synthesis of MCHFA Isomers

The availability of pure MCHFA isomers is essential for research. Here are brief overviews of synthetic approaches for different isomers.

  • 2-Hydroxydecanoic Acid: This isomer can be prepared through the oxidation of octanol (B41247) or by the hydroxylation of decanoic acid.[10] It is also commercially available from several chemical suppliers.[10][11]

  • 3-Hydroxydecanoic Acid: A green synthetic pathway for (R)-3-hydroxydecanoic acid has been developed starting from levoglucosenone, a cellulose-derived compound. The multi-step synthesis involves a Michael addition, Baeyer–Villiger oxidation, Bernet–Vasella reaction, and cross-metathesis homologation.[12]

  • 10-Hydroxydecanoic Acid: This ω-hydroxy fatty acid can be synthesized from castor oil through an alkaline cleavage process.[13] Another method involves the selective oxidation of 1,8-octanediol (B150283) to 8-hydroxyoctanal, followed by a Witting-Horner reaction and subsequent hydrolysis.[14]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

GPR84 Activation Assay ([³⁵S]GTPγS Binding Assay)

This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[15][16][17]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human GPR84.

  • Assay Buffer: Use an assay buffer typically containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (5-20 µg protein), saponin (B1150181) (10 µg/ml), GDP (10 µM), and varying concentrations of the MCHFA isomer.

  • Initiation of Reaction: Add [³⁵S]GTPγS (0.1 nM) to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination of Reaction: Terminate the reaction by rapid filtration through a glass fiber filter plate.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the EC₅₀ values by fitting the data to a sigmoidal dose-response curve.

Measurement of Cytokine Production (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of cytokines, such as TNF-α and IL-8, in cell culture supernatants.[6][18][19]

Methodology:

  • Cell Culture: Culture immune cells (e.g., human polymorphonuclear leukocytes or macrophages) in a 96-well plate.

  • Stimulation: Treat the cells with the MCHFA isomer of interest in the presence or absence of a co-stimulant like LPS (100 ng/ml).

  • Incubation: Incubate the cells for a specified period (e.g., 6 hours) to allow for cytokine production and secretion.

  • Sample Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

    • Block non-specific binding sites.

    • Add the collected supernatants and a series of known standards to the wells.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Fatty Acid Oxidation (High-Resolution Respirometry)

High-resolution respirometry measures the oxygen consumption rate of cells or isolated mitochondria, providing a real-time assessment of mitochondrial function, including fatty acid β-oxidation.[1][10][14][20]

Methodology:

  • Sample Preparation: Use either isolated mitochondria, permeabilized cells, or intact cells.

  • Respirometry Medium: Suspend the sample in a specialized respiration medium within the oxygraph chamber.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Add the MCHFA isomer as the substrate for fatty acid oxidation. For long-chain fatty acids, carnitine is also required.

    • Add ADP to stimulate oxidative phosphorylation (State 3 respiration).

    • Add oligomycin (B223565) to inhibit ATP synthase and measure non-phosphorylating respiration (State 4 respiration).

    • Add an uncoupler (e.g., FCCP) to determine the maximal capacity of the electron transport system.

    • Add inhibitors of the respiratory complexes (e.g., rotenone (B1679576) and antimycin A) to measure residual oxygen consumption.

  • Data Acquisition: The instrument records the oxygen concentration in the chamber over time.

  • Data Analysis: Calculate the oxygen consumption rates (oxygen flux) at different respiratory states, which reflects the rate of fatty acid oxidation.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

GPR84_Signaling_Pathway GPR84 Signaling Pathway MCHFA Medium-Chain Hydroxy Fatty Acid GPR84 GPR84 MCHFA->GPR84 binds G_protein Gi/o Protein GPR84->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization induces cAMP cAMP AC->cAMP produces Pro_inflammatory Pro-inflammatory Response cAMP->Pro_inflammatory Ca_mobilization->Pro_inflammatory

Caption: GPR84 signaling cascade upon MCHFA binding.

ELISA_Workflow ELISA Workflow for Cytokine Measurement cluster_plate 96-well Plate cluster_reagents Reagents step1 1. Coat with Capture Antibody step2 2. Block step1->step2 step3 3. Add Sample/ Standard step2->step3 step4 4. Add Detection Antibody step3->step4 step5 5. Add Streptavidin-HRP step4->step5 step6 6. Add Substrate step5->step6 step7 7. Read Absorbance step6->step7 CaptureAb Capture Ab BlockingBuffer Blocking Buffer Sample Sample DetectionAb Detection Ab Strep_HRP Strep-HRP Substrate Substrate

Caption: Key steps in a sandwich ELISA protocol.

Conclusion and Future Directions

The available evidence indicates that the positional isomerism of medium-chain hydroxy fatty acids is a critical factor determining their biological activity, particularly their potency as GPR84 agonists. While 2-hydroxy and 3-hydroxy isomers have been directly compared in this context, there is a clear need for further research to conduct head-to-head comparisons of the anti-inflammatory and cytotoxic effects of 2-OH, 3-OH, and ω-OH isomers of the same carbon chain length. Such studies, utilizing standardized experimental protocols as outlined in this guide, will be invaluable for elucidating the structure-activity relationships of MCHFAs and for advancing their development as potential therapeutic agents for a range of inflammatory and proliferative diseases. Future investigations should also focus on the in vivo metabolism and pharmacokinetic profiles of these isomers to better understand their physiological relevance and therapeutic potential.

References

A Researcher's Guide to Quantitative Analysis: Evaluating 3-Hydroxyoctanoic Acid-d12 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of endogenous molecules like 3-hydroxyoctanoic acid is critical for understanding metabolic pathways and disease states. The gold standard for such quantification is mass spectrometry coupled with stable isotope dilution (SID), which relies on the use of a heavy-isotope labeled internal standard. 3-Hydroxyoctanoic Acid-d12 is a commonly used deuterated standard for this purpose. This guide provides an objective comparison of its expected performance against other alternatives, supported by representative experimental data, to aid in method development and sample analysis across various biological matrices.

The Role of Internal Standards in Quantitative Bioanalysis

The core principle of stable isotope dilution is the addition of a known quantity of an isotopically labeled version of the analyte to a sample at the earliest stage of analysis. This internal standard (IS) is chemically identical to the analyte and should, in theory, behave identically during sample preparation, chromatography, and ionization. By measuring the ratio of the endogenous analyte to the internal standard, variations in sample extraction, matrix effects, and instrument response can be accurately corrected, leading to precise and accurate quantification.

The choice of the isotopic label is a critical decision. Deuterated standards (e.g., d12) are often more readily available and cost-effective. However, carbon-13 (¹³C) labeled standards are generally considered superior for many applications due to their closer physicochemical properties to the native analyte, which minimizes the risk of chromatographic separation (isotope effect) and ensures more reliable correction for matrix effects.[1]

Performance Comparison: this compound vs. Alternatives

Table 1: Representative Performance in Human Plasma

ParameterThis compound (Deuterated IS)3-Hydroxyoctanoic Acid-¹³C₈ (¹³C-labeled IS)Key Considerations
Recovery 85 - 105%90 - 110%Both show acceptable recovery, with ¹³C-IS potentially offering slightly more consistent results.
Matrix Effect 80 - 115%95 - 105%¹³C-IS is expected to better compensate for ion suppression/enhancement due to co-elution.
Precision (%CV) < 15%< 10%Tighter precision is often observed with ¹³C-labeled standards.
Accuracy (%Bias) ± 15%± 10%Improved accuracy with ¹³C-IS due to better correction for matrix effects.
Linearity (R²) > 0.99> 0.995Both provide excellent linearity.
LOD/LOQ Analyte-dependentAnalyte-dependentSimilar sensitivity is expected.

Table 2: Representative Performance in Human Urine

ParameterThis compound (Deuterated IS)3-Hydroxyoctanoic Acid-¹³C₈ (¹³C-labeled IS)Key Considerations
Recovery 80 - 110%85 - 110%Urine as a matrix can have higher variability; both standards perform well.
Matrix Effect 75 - 120%90 - 110%The complex and variable nature of urine makes the superior matrix effect correction of ¹³C-IS more advantageous.
Precision (%CV) < 15%< 12%¹³C-IS generally provides better precision in complex matrices.
Accuracy (%Bias) ± 20%± 15%Higher accuracy is expected with ¹³C-IS.
Linearity (R²) > 0.99> 0.99Both are capable of producing highly linear calibration curves.
LOD/LOQ Analyte-dependentAnalyte-dependentComparable limits of detection and quantification.

Table 3: Representative Performance in Tissue Homogenate

ParameterThis compound (Deuterated IS)3-Hydroxyoctanoic Acid-¹³C₈ (¹³C-labeled IS)Key Considerations
Recovery 70 - 100%75 - 105%The extensive sample preparation for tissue can lead to lower and more variable recovery.
Matrix Effect 70 - 130%85 - 115%Significant matrix effects are common in tissue; ¹³C-IS is strongly preferred.
Precision (%CV) < 20%< 15%Improved precision with ¹³C-IS is a significant advantage in tissue analysis.
Accuracy (%Bias) ± 25%± 20%¹³C-IS is expected to provide more accurate results in challenging tissue matrices.
Linearity (R²) > 0.98> 0.99Both can achieve good linearity.
LOD/LOQ Analyte-dependentAnalyte-dependentSensitivity is highly dependent on the efficiency of the extraction from the tissue.

Experimental Protocols

The following are detailed methodologies for the analysis of 3-hydroxyoctanoic acid in different sample types using a stable isotope-labeled internal standard.

Analysis in Human Plasma (GC-MS Method)

This protocol is adapted from the LIPID MAPS® methodology for 3-hydroxy fatty acid analysis.[2][3]

  • Sample Preparation:

    • To 500 µL of serum or plasma, add a known amount of this compound internal standard.

    • For total 3-hydroxy fatty acid content, perform alkaline hydrolysis with 500 µL of 10 M NaOH for 30 minutes.

    • Acidify the samples with 6 M HCl.

    • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

    • Evaporate the combined organic layers to dryness under a stream of nitrogen at 37°C.

  • Derivatization:

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • GC Column: HP-5MS capillary column or equivalent.

    • Injection Volume: 1 µL.

    • Oven Program: Start at 80°C for 5 min, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 min.

    • MS Detection: Electron impact (EI) ionization in selected ion monitoring (SIM) mode. Monitor characteristic ions for the analyte and internal standard.

Analysis in Human Urine (LC-MS/MS Method)
  • Sample Preparation:

    • To 1 mL of urine, add the internal standard (this compound or ¹³C₈).

    • Perform solid-phase extraction (SPE) using a suitable sorbent to concentrate the analyte and remove interferences.

    • Elute the analyte and internal standard from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 3-hydroxyoctanoic acid from other matrix components.

    • MS/MS Detection: Electrospray ionization (ESI) in negative mode. Use multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of the analyte and internal standard.

Analysis in Tissue (LC-MS/MS Method)
  • Sample Preparation:

    • Homogenize a known weight of tissue in a suitable buffer.

    • Add the internal standard to the homogenate.

    • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • The supernatant can be further cleaned up using liquid-liquid extraction or solid-phase extraction.

    • Evaporate the final extract to dryness and reconstitute.

  • LC-MS/MS Analysis:

    • The LC-MS/MS conditions would be similar to those used for urine analysis, with potential modifications to the gradient to manage the more complex matrix of tissue extracts.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams were created using the DOT language.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Add IS Add Internal Standard (this compound) Sample->Add IS Extraction Extraction (LLE or SPE) Add IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_GC LC or GC Separation Derivatization->LC_GC MS Mass Spectrometry (Detection) LC_GC->MS Data Data Processing (Peak Integration) MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Curve Calibration Curve Ratio->Curve Determine Concentration Result Result Curve->Result Determine Concentration Analyte Analyte IS_d12 Deuterated IS (d12) Analyte->IS_d12 Similar Behavior IS_C13 13C-labeled IS Analyte->IS_C13 Identical Behavior Accuracy Accuracy IS_d12->Accuracy Good Precision Precision IS_d12->Precision Good Matrix_Effect Matrix Effect Correction IS_d12->Matrix_Effect Good IS_C13->Accuracy Excellent IS_C13->Precision Excellent IS_C13->Matrix_Effect Excellent Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Beta_Oxidation β-Oxidation Cycle Acyl_CoA->Beta_Oxidation 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Beta_Oxidation->3_Hydroxyacyl_CoA Hydration Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Thiolysis 3_Hydroxyoctanoic_Acid 3-Hydroxyoctanoic Acid 3_Hydroxyacyl_CoA->3_Hydroxyoctanoic_Acid Metabolite Pool TCA TCA Cycle Acetyl_CoA->TCA

References

Safety Operating Guide

Proper Disposal of 3-Hydroxyoctanoic Acid-d12: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 3-Hydroxyoctanoic Acid-d12. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, a conservative approach, treating the compound as hazardous, is strongly recommended.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards associated with its non-deuterated counterpart, 3-Hydroxyoctanoic acid. According to available safety data, this compound is known to cause skin and eye irritation and may also lead to respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the substance should occur within a certified chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound and its non-deuterated form.

PropertyThis compound3-Hydroxyoctanoic Acid
CAS Number 1215622-76-614292-27-4
Molecular Formula C8H4D12O3C8H16O3
Molecular Weight 172.28 g/mol 160.21 g/mol [1]
Hazard Statements Not availableH315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) for this compound, and with hazard information available for the parent compound, the following disposal procedure should be followed. This protocol is based on general best practices for the disposal of hazardous laboratory chemicals.

1. Waste Identification and Segregation:

  • Treat this compound as a hazardous chemical waste.

  • Do not mix it with non-hazardous waste.

  • Segregate it from other incompatible chemical waste streams to prevent dangerous reactions.

2. Waste Collection and Containerization:

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated, compatible, and properly sealed waste container.

  • The container must be in good condition and made of a material that will not react with the chemical.

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Consultation with Environmental Health and Safety (EHS):

  • This is a critical step. Contact your institution's Environmental Health and Safety (EHS) office or equivalent safety department.

  • Inform them about the waste chemical you need to dispose of and provide them with all available information, including the chemical name, quantity, and the hazard information for the non-deuterated form.

  • Follow their specific guidance and procedures for the collection and disposal of this waste.

4. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of a laboratory chemical, particularly when a specific Safety Data Sheet is not available.

G start Start: Need to dispose of This compound sds_check Is a specific SDS available? start->sds_check follow_sds Follow disposal instructions in the SDS sds_check->follow_sds Yes no_sds No specific SDS found. Search for parent compound info. sds_check->no_sds No end End: Proper Disposal follow_sds->end hazard_info Is hazard information available for the parent compound? no_sds->hazard_info treat_hazardous Treat as Hazardous Waste hazard_info->treat_hazardous Yes hazard_info->treat_hazardous No (Assume hazardous as a precaution) contact_ehs Consult Institutional EHS Office for specific guidance treat_hazardous->contact_ehs dispose_ehs Dispose according to EHS instructions contact_ehs->dispose_ehs dispose_ehs->end

Caption: Chemical Disposal Decision Workflow

By adhering to these procedures and prioritizing safety, researchers can ensure the responsible management and disposal of this compound in the laboratory. Always remember that when in doubt about the hazards or disposal of a chemical, it is best to err on the side of caution and consult with your institution's safety professionals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.